Product packaging for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine(Cat. No.:CAS No. 1094424-37-9)

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Cat. No.: B585858
CAS No.: 1094424-37-9
M. Wt: 315.211
InChI Key: OHXVYXBOJDDYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C13H19BrN2O2 and its molecular weight is 315.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BrN2O2 B585858 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine CAS No. 1094424-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16/h7-8,15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXVYXBOJDDYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCNCC2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148936
Record name 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094424-37-9
Record name 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094424-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2C-B-BZP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094424379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-B-BZP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0E29C6K2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, commonly known as 2C-B-BZP, is a synthetic compound belonging to the benzylpiperazine class of chemicals. It is recognized as a designer drug with stimulant properties. Structurally, it combines the 4-bromo-2,5-dimethoxy substitution pattern of the psychedelic phenethylamine 2C-B with a benzylpiperazine moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and known pharmacological characteristics, intended for a scientific audience engaged in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine[1]
Common Name 2C-B-BZP[1]
CAS Number 1094424-37-9[1]
Molecular Formula C₁₃H₁₉BrN₂O₂[1]
Molecular Weight 315.21 g/mol [1]
Appearance White or gray powder[2]

Synthesis

The synthesis of this compound can be achieved through the reductive amination of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine. The following protocol is based on the synthetic methodology for regioisomeric bromodimethoxy benzyl piperazines reported by Abdel-Hay et al. (2014).[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2,5-dimethoxybenzaldehyde

  • Piperazine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1 equivalent) in methanol.

  • Addition of Piperazine: To the stirred solution, add piperazine (2 equivalents). The excess piperazine is used to minimize the formation of the disubstituted byproduct.

  • Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

  • Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and dried.

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 4-bromo-2,5-dimethoxybenzaldehyde in Methanol B Add Piperazine (2 eq.) A->B C Stir for 30 min at RT (Imine Formation) B->C D Cool to 0-10°C C->D E Add NaBH4 (1.5 eq.) (Reduction) D->E F Stir for 2h at RT E->F G Quench with Water F->G H Remove Methanol (in vacuo) G->H I Extract with Dichloromethane H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M G Inferred Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition of Reuptake & Release NET Norepinephrine Transporter (NET) Compound->NET Inhibition of Reuptake & Release SERT Serotonin Transporter (SERT) Compound->SERT Inhibition of Reuptake & Release Dopamine Dopamine DAT->Dopamine Increased Concentration Norepinephrine Norepinephrine NET->Norepinephrine Increased Concentration Serotonin Serotonin SERT->Serotonin Increased Concentration D_receptors Dopamine Receptors (e.g., D1, D2) Dopamine->D_receptors A_receptors Adrenergic Receptors (e.g., α, β) Norepinephrine->A_receptors HT_receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->HT_receptors Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) D_receptors->Signaling A_receptors->Signaling HT_receptors->Signaling

References

The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) is a synthetic compound that merges the structural features of the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2C-B-BZP and related benzylpiperazine derivatives. It is intended for researchers and professionals in drug development, offering a detailed examination of how chemical modifications to this scaffold influence its pharmacological profile, particularly at serotonergic and dopaminergic targets. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and pharmacological evaluation, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound class.

Introduction

This compound, also known as 2C-B-BZP, is a research chemical that has gained attention for its stimulant effects.[1] Unlike its phenethylamine analog 2C-B, 2C-B-BZP does not produce psychedelic effects, a difference attributed to the incorrect positioning of key binding groups for potent 5-HT2A receptor activation.[1] The core structure consists of a piperazine ring attached to a benzyl group, which is substituted with a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions.

The pharmacology of benzylpiperazine derivatives is complex, often involving interactions with multiple monoamine transporters and receptors.[2][3] Understanding the SAR of this class of compounds is crucial for predicting the pharmacological effects of new analogs and for the development of novel therapeutic agents targeting the central nervous system. This guide will delve into the known SAR of benzylpiperazines, focusing on substitutions on the benzyl ring and their impact on receptor binding affinity and functional activity.

Structure-Activity Relationship (SAR)

The SAR of benzylpiperazine derivatives is largely dictated by the nature and position of substituents on the benzyl ring. These modifications significantly influence the compound's affinity and selectivity for various serotonin (5-HT) and dopamine (DA) receptors and transporters.

Substitutions on the Benzyl Ring

The substitution pattern on the aromatic ring of the benzyl moiety is a key determinant of pharmacological activity.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can modulate the interaction with receptor binding pockets. For instance, in the related phenethylamine series, the lipophilicity of the 4-position substituent is correlated with 5-HT2A receptor affinity.[4][5] While direct quantitative data for a systematic series of 2C-B-BZP analogs is limited, it is reasonable to extrapolate that similar trends may be observed.

  • Positional Isomerism: The location of substituents on the benzyl ring is critical. A study on regioisomeric bromodimethoxy benzyl piperazines, including 2C-B-BZP, highlighted that while their mass spectra are nearly identical, their differentiation is possible through techniques like FT-IR spectroscopy, suggesting that subtle structural changes due to isomerism can be detected.[6]

The Piperazine Moiety

The piperazine ring itself is a crucial pharmacophore. Its basic nitrogen atoms are typically involved in key interactions with acidic residues in receptor binding sites. Modifications to the piperazine ring, such as N-substitution, can dramatically alter the pharmacological profile.

Comparison with Phenylpiperazines

While 2C-B-BZP is a benzylpiperazine, the closely related phenylpiperazines (where the piperazine is directly attached to the phenyl ring) offer valuable SAR insights. For example, compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to have significant activity at serotonin receptors, particularly 5-HT1B, 5-HT2A, and 5-HT2C.[1] In contrast, benzylpiperazine (BZP) primarily targets monoamine transporters, with a preference for the dopamine transporter (DAT) over the serotonin transporter (SERT).[1]

Quantitative Data

The following tables summarize the available quantitative data for benzylpiperazine and related compounds to facilitate comparison. Due to the limited specific data on 2C-B-BZP analogs, data for parent compounds and related classes are presented to infer potential SAR trends.

Table 1: Monoamine Transporter Activity of Benzylpiperazine (BZP) and Amphetamines

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)
1-Benzylpiperazine (BZP)175626050
d-Amphetamine2571765
d-Methamphetamine2512736

Data from Wikipedia, citing a study on monoamine transporter releasing activity.[7] This table highlights BZP's preference for DAT and NET over SERT, similar to amphetamines but with lower potency.

Table 2: Behavioral Effects of Substituted Piperazines in Animal Models

CompoundLocomotor ActivityDiscriminative Stimulus Effects (vs. Methamphetamine)
Dibenzylpiperazine (DBZP)Dose-dependent decreaseFull substitution (ED50 = 19.54 mg/kg)
m-Chlorophenylpiperazine (mCPP)DecreaseNo substitution
Trifluoromethylphenylpiperazine (TFMPP)DecreasePartial substitution (max 52% at 1-5 mg/kg)

Data from a study on the behavioral pharmacology of dibenzylpiperazine.[1] This table illustrates how different piperazine derivatives can produce distinct behavioral outcomes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of this compound and its analogs.

Synthesis of this compound

A common synthetic route to benzylpiperazines involves the reaction of a substituted benzyl halide with piperazine. The synthesis of the precursor, 4-bromo-2,5-dimethoxybenzaldehyde, is a key step.

Protocol for Synthesis of 4-bromo-2,5-dimethoxybenzaldehyde:

  • Methylation of Hydroquinone: Hydroquinone can be methylated using various reagents such as dimethyl sulfate or trimethyl phosphate in the presence of a base (e.g., K2CO3) to yield 1,4-dimethoxybenzene.[8]

  • Bromination: 1,4-dimethoxybenzene is then brominated. A common method involves using a mixture of hydrogen peroxide and ammonium bromide in glacial acetic acid.[8]

  • Formylation: The resulting 1-bromo-2,5-dimethoxybenzene is formylated to introduce the aldehyde group. This can be achieved through bromomethylation followed by oxidation.[8]

Protocol for Synthesis of this compound:

  • Reductive Amination: 4-bromo-2,5-dimethoxybenzaldehyde is reacted with piperazine under reductive amination conditions. This typically involves a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like dichloromethane or methanol.

  • Purification: The crude product is then purified using column chromatography or recrystallization to yield the final product.

In Vitro Pharmacological Assays

4.2.1. Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from rat frontal cortex are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

4.2.2. Functional Assay for 5-HT2A Receptor Activity (Calcium Mobilization)

This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (for agonist activity) or a known agonist plus the test compound (for antagonist activity) is added to the wells.

  • Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence plate reader.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of this compound.

G cluster_0 Benzylpiperazine Core Structure cluster_1 Primary Molecular Targets Piperazine Piperazine Ring Benzyl Benzyl Group Piperazine->Benzyl Linkage SERT Serotonin Transporter (SERT) Piperazine->SERT Weak Interaction Substituents Substituents (e.g., 4-Br, 2,5-diMeO) Benzyl->Substituents Modulation Site DAT Dopamine Transporter (DAT) Benzyl->DAT Moderate Interaction HT2A 5-HT2A Receptor Substituents->HT2A Altered Affinity

Caption: General Structure-Activity Relationship of Benzylpiperazines.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Hydroquinone) step1 Methylation start->step1 step2 Bromination step1->step2 step3 Formylation step2->step3 intermediate 4-Bromo-2,5-dimethoxy- benzaldehyde step3->intermediate step4 Reductive Amination with Piperazine intermediate->step4 product This compound step4->product

Caption: Synthetic Pathway for 2C-B-BZP.

G cluster_0 Radioligand Binding Assay Workflow prep Receptor Membrane Preparation incubate Incubation: Membranes + Radioligand + Test Compound prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.

G cluster_0 5-HT2A Receptor Signaling Cascade Agonist 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of steric and electronic factors. While direct quantitative SAR data for a systematic series of 2C-B-BZP derivatives is not extensively available, by examining the broader class of benzylpiperazines and related phenethylamines, we can infer key relationships. The substitution pattern on the benzyl ring is paramount in determining the pharmacological profile, influencing affinity and selectivity for serotonin and dopamine receptors and transporters. The provided experimental protocols offer a robust framework for the synthesis and pharmacological characterization of these compounds, enabling further research into their therapeutic potential and mechanism of action. The visualizations aim to simplify complex concepts, providing a clear overview of the SAR, synthesis, and signaling pathways involved. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of this intriguing class of psychoactive compounds.

References

In-Vitro Effects of 2C-B-BZP on Neural Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro effects of 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP) on neural pathways. Due to a scarcity of direct pharmacological data on 2C-B-BZP, this document synthesizes information from its close structural analogs, primarily benzylpiperazine (BZP) and other psychoactive piperazine derivatives, to infer its likely mechanism of action. It is hypothesized that 2C-B-BZP functions as a monoamine releasing agent and/or reuptake inhibitor, with primary activity at dopamine and serotonin transporters, rather than as a classic psychedelic acting on 5-HT2A receptors. This guide details the experimental protocols for key in-vitro assays necessary to characterize the pharmacological profile of 2C-B-BZP and presents illustrative quantitative data from related compounds. Furthermore, it includes visualizations of the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding of its potential neural effects.

Introduction

2C-B-BZP (4-Bromo-2,5-dimethoxy-1-benzylpiperazine) is a research chemical of the piperazine class.[1] Structurally, it combines the 2,5-dimethoxy-4-bromo-phenyl group of the psychedelic phenethylamine 2C-B with a benzylpiperazine moiety.[1] Unlike 2C-B, which is a known 5-HT2A receptor agonist, the bulky benzylpiperazine substitution in 2C-B-BZP is thought to sterically hinder interaction with this receptor, thus it does not produce psychedelic effects.[1] Instead, it is reported to have stimulant properties similar to benzylpiperazine (BZP).[1]

BZP and other piperazine derivatives are known to interact with monoaminergic systems by promoting the release and inhibiting the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2][3] This guide outlines the in-vitro methodologies required to elucidate the specific neural pathway interactions of 2C-B-BZP and provides a framework for its pharmacological characterization.

Hypothesized Mechanism of Action

Based on its structural similarity to BZP, 2C-B-BZP is hypothesized to primarily act as a substrate for monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This interaction is expected to lead to two primary effects:

  • Competitive Inhibition of Neurotransmitter Reuptake: 2C-B-BZP may bind to the substrate recognition site on monoamine transporters, preventing the reuptake of endogenous neurotransmitters from the synaptic cleft.

  • Transporter-Mediated Neurotransmitter Release: As a substrate, 2C-B-BZP can be transported into the presynaptic neuron, leading to a reversal of the transporter's function and subsequent release of monoamines into the synapse. This process is known as transporter-mediated release.

It is unlikely that 2C-B-BZP has significant activity as a direct agonist at postsynaptic receptors, particularly the 5-HT2A receptor. However, interactions with other receptors cannot be entirely ruled out without empirical data.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for 2C-B-BZP is not currently available in the scientific literature, the following table summarizes in-vitro data for BZP and other relevant compounds to provide a comparative context for its expected pharmacological profile.

CompoundAssay TypeTargetMeasurementValueReference
Benzylpiperazine (BZP) Neurotransmitter ReleaseDopamine Transporter (DAT)EC50130 nM(Baumann et al., 2005)
Neurotransmitter ReleaseSerotonin Transporter (SERT)EC50108 nM(Baumann et al., 2005)
Reuptake InhibitionDopamine Transporter (DAT)IC502,960 nM(Baumann et al., 2005)
Reuptake InhibitionSerotonin Transporter (SERT)IC501,430 nM(Baumann et al., 2005)
mCPP Receptor Binding5-HT2C ReceptorKi2.5 nM(Gobert et al., 2000)
TFMPP Neurotransmitter ReleaseSerotonin Transporter (SERT)EC5033 nM(Baumann et al., 2005)

Detailed Experimental Protocols

To fully characterize the in-vitro effects of 2C-B-BZP, a series of standard pharmacological assays should be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of 2C-B-BZP for various receptors and transporters.

  • Objective: To quantify the affinity of 2C-B-BZP for monoamine transporters (DAT, SERT, NET) and a panel of relevant G-protein coupled receptors (GPCRs), including serotonin and dopamine receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK-293 cells) or animal brain tissue.

    • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (2C-B-BZP).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of 2C-B-BZP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake and Release Assays

These functional assays measure the effect of 2C-B-BZP on the activity of monoamine transporters.

  • Objective: To determine if 2C-B-BZP acts as an inhibitor of neurotransmitter reuptake and/or a substrate that induces neurotransmitter release.

  • Methodology (Uptake Inhibition):

    • Cell Culture: Cells expressing the transporter of interest (e.g., DAT-HEK-293) are cultured in microplates.

    • Pre-incubation: Cells are pre-incubated with various concentrations of 2C-B-BZP or a control vehicle.

    • Incubation with Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added, and the cells are incubated to allow for uptake.

    • Washing and Lysis: The cells are washed to remove extracellular radiolabel, and then lysed.

    • Quantification: The amount of radioactivity inside the cells is measured by scintillation counting.

    • Data Analysis: The concentration of 2C-B-BZP that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

  • Methodology (Release Assay):

    • Loading: Cells expressing the transporter are pre-loaded with a radiolabeled neurotransmitter.

    • Washing: Extracellular radiolabel is washed away.

    • Incubation with Test Compound: The cells are incubated with various concentrations of 2C-B-BZP.

    • Supernatant Collection: The extracellular medium (supernatant) is collected.

    • Quantification: The amount of radioactivity in the supernatant is measured.

    • Data Analysis: The concentration of 2C-B-BZP that elicits 50% of the maximal release (EC50) is determined.

Second Messenger and Downstream Signaling Assays

These assays can detect if 2C-B-BZP has any direct agonist or antagonist activity at GPCRs.

  • Objective: To assess the functional activity of 2C-B-BZP at key receptors, such as 5-HT and dopamine receptor subtypes.

  • Methodology (e.g., Calcium Flux Assay):

    • Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A-CHO cells) are plated.

    • Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation: The cells are stimulated with various concentrations of 2C-B-BZP.

    • Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • Data Analysis: The concentration of 2C-B-BZP that produces 50% of the maximal response (EC50) is calculated to determine agonist potency. To assess antagonist activity, the assay is run in the presence of a known agonist.

In-Vitro Toxicology Assays

These assays are crucial for assessing the potential neurotoxic effects of 2C-B-BZP.

  • Objective: To evaluate the cytotoxicity of 2C-B-BZP in neuronal cell lines (e.g., SH-SY5Y).

  • Methodology (e.g., MTT Assay):

    • Cell Seeding: Neuronal cells are seeded in a 96-well plate.

    • Treatment: The cells are exposed to a range of concentrations of 2C-B-BZP for a specified period (e.g., 24-48 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to formazan, a purple crystalline product.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The concentration of 2C-B-BZP that reduces cell viability by 50% (IC50) is determined.

Visualizations

Hypothesized Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA Sequestration DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DAT_in DAT DA_cyto->DAT_in Efflux 2C-B-BZP_in 2C-B-BZP 2C-B-BZP_in->DA_vesicle Disrupts Proton Gradient DAT_in->2C-B-BZP_in Transport DA_synapse Dopamine DAT_in->DA_synapse DA Release 2C-B-BZP_out 2C-B-BZP 2C-B-BZP_out->DAT_in Uptake 2C-B-BZP_out->DAT_in Binding & Inhibition DA_synapse->DAT_in Reuptake Blocked DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling Activation G compound 2C-B-BZP Synthesis & Purification primary_screening Primary Screening: Radioligand Binding Assays compound->primary_screening toxicology Toxicology Screening: Cell Viability Assays compound->toxicology functional_assays Functional Assays: Uptake & Release primary_screening->functional_assays High-affinity targets data_analysis Data Analysis: Ki, IC50, EC50 Determination primary_screening->data_analysis downstream_assays Downstream Signaling: Second Messenger Assays functional_assays->downstream_assays functional_assays->data_analysis downstream_assays->data_analysis toxicology->data_analysis report Comprehensive Pharmacological Profile data_analysis->report

References

Receptor Binding Affinity of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is a designer drug that has been synthesized and analytically characterized.[1][2][3] It belongs to the benzylpiperazine class of compounds, which are known to often exhibit activity at monoamine receptors.[4] The core of the molecule, the 4-bromo-2,5-dimethoxybenzyl group, is shared with the well-known psychedelic phenethylamine, 2C-B. The pharmacology of 2C-B and its N-benzyl derivatives ("NBOMes") has been extensively studied, revealing high affinity for serotonin 5-HT2 receptors.[5][6][7] This guide will leverage the existing data on these closely related analogues to provide a comprehensive overview of the probable receptor binding profile and associated experimental methodologies.

Data Presentation: Receptor Binding Affinities

The following tables summarize the receptor binding affinities (Ki, in nM) of 2C-B and a key N-benzyl derivative, CIMBI-36 (an N-(2-methoxybenzyl) derivative of 2C-B), at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities

Compound5-HT1A5-HT2A5-HT2B5-HT2C
2C-B 2700-5500[8]8-1700[8][9]High Affinity[10]High Affinity[8][10]
CIMBI-36 >1000[11]1.01[11]>1000[11]1.7[11]

Table 2: Other Monoamine Receptor and Transporter Binding Affinities

Compoundα1 Adrenergicα2 AdrenergicD2 DopamineTAAR1
2C-B Micromolar Range[10]Nanomolar Range[10]Micromolar Range[10]21-3300[9]
CIMBI-36 >1000[11]>1000[11]>1000[11]Not Reported

Experimental Protocols

The following is a representative experimental protocol for a radioligand competition binding assay, based on methodologies reported for phenethylamine analogues.[8][9][11]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., human 5-HT2A receptor).

Materials:

  • Cell Lines: HEK-293 or CHO cells stably transfected with the human receptor of interest (e.g., 5-HT2A).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]ketanserin or [3H]MDL100907 for 5-HT2A).[11]

  • Test Compound: this compound of high purity.

  • Non-specific Binding Agent: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., unlabeled ketanserin).

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, CaCl2).

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture transfected cells to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound to experimental wells.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding agent.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) of each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate the primary signaling pathway associated with the 5-HT2A receptor, a likely target for the subject compound, and a general workflow for the binding assay described above.

G cluster_membrane Cell Membrane cluster_products Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Agonist (e.g., 2C-B) Ligand->Receptor 1. Binding Ca_Release Ca2+ Release from ER IP3->Ca_Release 5a. PKC_Activation PKC Activation DAG->PKC_Activation 5b. Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G start Start prep Prepare Cell Membranes with Target Receptors start->prep setup Set up Assay Plate: - Radioligand - Test Compound (Varying Conc.) - Membranes prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC50 measure->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End calculate->end

References

The Pharmacokinetics of Phenylpiperazine Analogs in Rodent Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the pharmacokinetics of phenylpiperazine analogs, including the closely related compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), in rodent models. It is important to note that a comprehensive search of scientific literature did not yield specific pharmacokinetic studies on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP). The following information is extrapolated from research on analogous compounds and should be interpreted with caution as a proxy for the pharmacokinetics of 2C-B-BZP.

This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected pharmacokinetic profile and metabolic pathways of novel phenylpiperazine compounds.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a class of compounds known for their psychoactive properties, primarily acting on the serotonergic system.[1][2] this compound (2C-B-BZP) is a designer drug and a derivative of benzylpiperazine (BZP).[3][4] While the specific pharmacokinetics of 2C-B-BZP in rodents have not been documented in available literature, the study of related compounds such as 2C-B and other piperazine derivatives can provide valuable insights into its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Pharmacokinetic Profile of this compound

Based on data from structurally similar compounds, a hypothetical pharmacokinetic profile for 2C-B-BZP in rodents can be proposed.

Absorption

Following administration, likely via oral or subcutaneous routes in a research setting, 2C-B-BZP would be expected to be absorbed into the systemic circulation. For the related compound 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats, peak plasma levels were observed within one hour after both oral and subcutaneous administration, suggesting rapid absorption.[5] A similar rapid absorption phase could be anticipated for 2C-B-BZP.

Distribution

Once absorbed, 2C-B-BZP is expected to distribute throughout the body, including penetration of the blood-brain barrier to exert its effects on the central nervous system. Studies on the related compound 2C-B-Fly-NBOMe in Wistar rats showed that peak drug concentrations were detected in the brain 60 minutes after subcutaneous administration, indicating brain penetration.[6] For DOB, tissue concentrations were found to exceed plasma levels, with the highest concentrations observed in the lungs.[5] This suggests that tissue accumulation, particularly in lipophilic environments, may occur.

Metabolism

The metabolism of piperazine derivatives typically involves enzymatic modification in the liver. For 1-(4-methoxyphenyl)piperazine (MeOPP), a related compound, the primary metabolic pathway in male Wistar rats was O-demethylation.[7] The metabolism of 2C-B in mice primarily involves oxidative deamination followed by demethylation.[8][9] Given its structure, 2C-B-BZP is likely to undergo similar metabolic transformations, including hydroxylation of the phenyl ring and N-dealkylation of the piperazine moiety. The cytochrome P450 enzyme system, particularly CYP2D6, has been implicated in the metabolism of other piperazine derivatives and may play a role in the biotransformation of 2C-B-BZP.[7]

Excretion

Following metabolism, the resulting metabolites and any unchanged parent drug would be excreted from the body, primarily through the urine.

Quantitative Pharmacokinetic Data for Analogous Compounds

The following tables summarize key pharmacokinetic parameters for compounds structurally related to 2C-B-BZP, providing a reference for expected values.

Table 1: Pharmacokinetic Parameters of 2C-B-Fly-NBOMe in Male Wistar Rats (1 mg/kg, s.c.) [6]

ParameterSerumBrain
Tmax (Time to Peak Concentration)30 min60 min
Cmax (Peak Concentration)28 ng/mL171 ng/g

Table 2: Pharmacokinetic Parameters of 2,5-dimethoxy-4-bromoamphetamine (DOB) in Rats (20 mg/kg) [5]

Administration RouteTmax (Plasma)Cmax (Plasma)
Per Oral (p.o.)1 hour320 ng/mL
Subcutaneous (s.c.)1 hour1143 ng/mL

Experimental Protocols for Pharmacokinetic Studies in Rodents

The following provides a generalized methodology for conducting pharmacokinetic studies of novel psychoactive substances in rodent models, based on protocols for related compounds.

Animal Models
  • Species: Male Wistar rats or mice are commonly used.[6][7][8]

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

Drug Administration
  • Formulation: The compound is typically dissolved in a suitable vehicle, such as saline.

  • Routes of Administration: Subcutaneous (s.c.) or oral (p.o.) gavage are common routes.[5][10]

  • Dosing: Doses will vary depending on the potency of the compound. For novel substances, a dose-ranging study is recommended.

Sample Collection
  • Time Points: Blood, brain, and other tissues are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to construct a concentration-time curve.[5][10]

  • Blood Collection: Blood is typically collected via cardiac puncture or tail vein sampling into heparinized tubes. Plasma or serum is separated by centrifugation.[10]

  • Tissue Collection: Animals are euthanized at specified time points, and tissues of interest (e.g., brain, liver, lungs) are rapidly excised and stored at -80°C until analysis.[10]

Bioanalytical Method
  • Technique: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods for quantification of the drug and its metabolites in biological matrices.[6][8][11]

  • Sample Preparation: Samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.[5]

Visualizations of Experimental Workflow and Potential Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a rodent pharmacokinetic study and a hypothetical metabolic pathway for this compound.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase drug_admin Drug Administration (e.g., s.c., p.o.) sample_collection Sample Collection (Blood, Brain, Tissues) drug_admin->sample_collection Time Points sample_processing Sample Processing (Centrifugation, Extraction) sample_collection->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) data_acquisition->pk_modeling report Reporting pk_modeling->report

Caption: Experimental workflow for a rodent pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound demethylation O-Demethylation parent->demethylation CYP450 hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 dealkylation N-Dealkylation parent->dealkylation CYP450 conjugation Glucuronidation / Sulfation demethylation->conjugation hydroxylation->conjugation dealkylation->conjugation excretion Excretion (Urine) conjugation->excretion

Caption: Hypothetical metabolic pathway for this compound.

Conclusion

While direct pharmacokinetic data for this compound in rodent models is currently unavailable, this guide provides a comprehensive overview based on analogous compounds. Researchers investigating this and other novel phenylpiperazine derivatives can utilize the summarized data and experimental protocols as a starting point for their own studies. The provided visualizations offer a clear framework for understanding the experimental process and potential metabolic fate of these compounds. Further research is imperative to definitively characterize the pharmacokinetic profile of this compound.

References

Toxicology Profile of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of direct toxicological data for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) in peer-reviewed literature and publicly available databases. The toxicological and physiological properties of this compound have not been formally analyzed.[1] This document, therefore, provides an inferred toxicology profile based on the available data for its structural analogues: 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and benzylpiperazine (BZP). The information presented herein is intended for use by researchers, scientists, and drug development professionals in a laboratory setting and is not for human or veterinary use.

Introduction

This compound, also known as 2C-B-BZP, is a research chemical belonging to the piperazine chemical class.[1][2] It is structurally related to the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP).[2][3] While it shares the ring-substitution pattern of 2C-B, it is not a phenethylamine itself.[2][3] Reports suggest that 2C-B-BZP produces stimulant effects lasting 3-6 hours and may enhance the effects of other compounds.[2][3] Due to the absence of direct toxicological studies on 2C-B-BZP, this guide will summarize the known toxicology of 2C-B and BZP to provide a basis for risk assessment and safe laboratory handling.

Inferred Hazard Identification

Based on information from chemical suppliers, 2C-B-BZP is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.[1]

These classifications suggest that appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Toxicology of Structural Analogues

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

2C-B is a psychedelic drug of the 2C family.[4] Its toxicology has been more extensively studied than that of 2C-B-BZP.

Recent studies have investigated the in vitro cytotoxicity of 2C-B in human cell lines.

Table 1: In Vitro Cytotoxicity of 2C-B

Cell LineAssayEndpointResultReference
Differentiated SH-SY5Y (human neuroblastoma)---EC50Higher cytotoxicity than mescaline-NBOMe[5][6]
HepG2 (human liver carcinoma)---EC50Higher cytotoxicity than mescaline-NBOMe[5][6]
Differentiated SH-SY5YMitochondrial Membrane Depolarization---Induced depolarization[5]
Differentiated SH-SY5YIntracellular ATP Levels---Disrupted ATP levels[5]
Differentiated SH-SY5YIntracellular Glutathione (GSH) Levels---Disrupted GSH levels[5]
Differentiated SH-SY5YReactive Oxygen Species (ROS) Production---No overproduction detected[5]

EC50 values were not explicitly provided in the search results.

In Vitro Cytotoxicity Assessment in SH-SY5Y and HepG2 Cells (Inferred Protocol)

A detailed experimental protocol was not available in the provided search results. However, a general methodology can be inferred from similar studies.

  • Cell Culture: Differentiated SH-SY5Y and HepG2 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

  • Drug Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., 2C-B) for a specified duration (e.g., 24 hours).

  • Cytotoxicity Assays: Cell viability is assessed using standard assays such as the MTT reduction assay or neutral red uptake assay.

  • Mechanistic Studies: To investigate the mechanisms of toxicity, further assays are conducted, including:

    • Mitochondrial Membrane Potential: Assessed using fluorescent probes like JC-1.

    • ATP Levels: Measured using bioluminescence-based assays.

    • GSH Levels: Determined using spectrophotometric or fluorometric methods.

    • ROS Production: Detected with fluorescent probes such as DCFH-DA.[7]

The in vitro toxicity of 2C-B appears to be linked to mitochondrial dysfunction, leading to membrane depolarization and disruption of cellular energy (ATP) and glutathione homeostasis.[5][8] The cytotoxicity of 2C-B is also influenced by cytochrome P450 (CYP) metabolism, particularly by the CYP3A4 and CYP2D6 isoenzymes in SH-SY5Y cells.[5][6]

G cluster_cell Hepatocyte / Neuron 2C-B 2C-B Metabolism Metabolism 2C-B->Metabolism Mitochondrial_Dysfunction Mitochondrial_Dysfunction Metabolism->Mitochondrial_Dysfunction CYP3A4/2D6 mediated ATP_Depletion ATP_Depletion Mitochondrial_Dysfunction->ATP_Depletion GSH_Depletion GSH_Depletion Mitochondrial_Dysfunction->GSH_Depletion Cytotoxicity Cytotoxicity ATP_Depletion->Cytotoxicity GSH_Depletion->Cytotoxicity

Caption: Inferred mechanism of 2C-B induced cytotoxicity.

In humans, after a 30 mg oral dose of 2C-B, peak plasma concentrations were 5.4 ± 1.7 ng/mL, and the time to reach peak concentration was 2.3 ± 1.0 hours.[4] 2C-B is metabolized in the liver by monoamine oxidase (MAO) and cytochrome P450 enzymes.[4] The primary metabolic pathways are deamination and demethylation, producing metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[4]

In humans, 2C-B produces psychedelic and stimulant effects.[9] Acute administration can lead to moderate increases in blood pressure and heart rate.[9][10] Severe adverse reactions are rare, but there have been isolated case reports of significant brain injury and persistent psychosis following high doses, although the purity of the substance was not always confirmed.[4]

Benzylpiperazine (BZP)

BZP is a central nervous system stimulant with effects similar to amphetamine.[11]

Studies on the neurotoxic effects of BZP have been conducted on various cell lines.

Table 2: In Vitro Neurotoxicity of BZP

Cell LineConcentrationEffectReference
LN-18 (human glioblastoma)1700 µMIncreased mitochondrial membrane potential (Δψm)[12]
LN-18570 µM & 1700 µMIncreased ATP depletion[12]
LN-181700 µMActivation of caspase-9[12]
SH-SY5Y (human neuroblastoma)---Increased intracellular Ca2+ levels, mitochondrial hyperpolarization, conservation of ATP levels[12]

The in vitro toxicity of BZP in glial cells is associated with mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), disruption of ATP biosynthesis, and induction of apoptosis via the mitochondrial pathway (caspase-9 activation).[12]

G BZP BZP Mitochondrial_Dysfunction Mitochondrial_Dysfunction BZP->Mitochondrial_Dysfunction ROS_Production ROS_Production Mitochondrial_Dysfunction->ROS_Production ATP_Disruption ATP_Disruption Mitochondrial_Dysfunction->ATP_Disruption Apoptosis_Induction Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction Caspase9_Activation Caspase9_Activation Apoptosis_Induction->Caspase9_Activation

Caption: BZP's impact on mitochondrial function and apoptosis.

Following a 200 mg oral dose of BZP in healthy humans, the peak plasma concentration (Cmax) was 262 ng/mL, reached at a Tmax of 75 minutes.[13] The elimination half-life was 5.5 hours.[13]

BZP produces euphoriant and stimulant effects.[14] Adverse effects can include acute psychosis, renal toxicity, and seizures.[14]

Inferred Toxicological Profile of 2C-B-BZP

Based on the toxicological data of 2C-B and BZP, the following potential toxicological characteristics of 2C-B-BZP can be inferred:

  • Cytotoxicity: 2C-B-BZP is likely to exhibit cytotoxic effects, particularly in neuronal and hepatic cells.

  • Mechanism of Action: The toxicity of 2C-B-BZP may be mediated through mitochondrial dysfunction, leading to ATP depletion, oxidative stress, and induction of apoptosis.

  • Metabolism: It is probable that 2C-B-BZP is metabolized by cytochrome P450 enzymes. The specific isoenzymes involved are unknown, but interactions with inhibitors or inducers of these enzymes could alter its toxic potential.

  • In Vivo Effects: As a stimulant of the piperazine class, 2C-B-BZP is expected to have central nervous system stimulant effects.[2][3] Cardiovascular effects, such as increased heart rate and blood pressure, are also possible. The potential for neurotoxicity and other adverse effects associated with BZP should be considered.

Conclusion and Recommendations for Laboratory Use

The toxicology of 2C-B-BZP has not been formally investigated. However, based on its structural similarity to 2C-B and BZP, it should be handled with caution in a laboratory setting. Researchers should assume that it may possess cytotoxic, neurotoxic, and cardiovascular effects.

Recommendations:

  • Risk Assessment: A thorough risk assessment should be conducted before any handling or experimentation with 2C-B-BZP.

  • Containment: All work with 2C-B-BZP should be performed in a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

  • Waste Disposal: All waste materials contaminated with 2C-B-BZP should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Further Research: Given the lack of data, in vitro toxicological studies (e.g., cytotoxicity assays in relevant cell lines) are highly recommended to establish a foundational understanding of the toxic potential of 2C-B-BZP.

This guide is intended to provide a starting point for the safe laboratory use of 2C-B-BZP based on the best available information on its structural analogues. As more data becomes available, this profile should be updated.

References

An In-depth Technical Guide to 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (CAS: 1094424-37-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known by its CAS number 1094424-37-9, is a synthetic compound belonging to the benzylpiperazine chemical class.[1] It is recognized in the realm of designer drugs and research chemicals, often referred to by the synonym 2C-B-BZP.[2][3] Structurally, it incorporates the 4-bromo-2,5-dimethoxy substitution pattern of the psychedelic phenethylamine 2C-B, combined with a piperazine moiety.[1][3] Despite this structural similarity to a known psychedelic, this compound does not elicit psychedelic effects.[1][3] This is attributed to the incorrect positioning of the binding groups to effectively activate the serotonin 5-HT2A receptor, a key target for classic hallucinogens.[1] Instead, its pharmacological profile is characterized by stimulant effects.[3] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, chemical properties, and known biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine[1][4]
Synonyms 2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine[1][2]
CAS Number 1094424-37-9[4][5][6]
Molecular Formula C₁₃H₁₉BrN₂O₂[4][5][6]
Molar Mass 315.21 g/mol [5][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by its reductive amination with piperazine.

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

A common method for the synthesis of the aldehyde precursor is the bromination of 2,5-dimethoxybenzaldehyde.

Experimental Protocol:

  • Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C.

  • Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water (30 mL), which will result in the formation of a white precipitate.

  • Collect the precipitate by filtration.

  • Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

  • Extract the aqueous phase with dichloromethane (3 x 25 mL).

  • Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.[7]

Synthesis of this compound

The final product is synthesized via reductive amination of the prepared aldehyde with piperazine.

Experimental Protocol:

  • A solution of 4-Bromo-2,5-dimethoxybenzaldehyde (2.49g, 10mM) and piperazine (1.72g, 20mM) in methanol is stirred for thirty minutes.

  • Sodium cyanoborohydride (1.86g, 30 mM) is then added, and the mixture is allowed to stir for another half an hour.

  • The reaction is quenched by the addition of an ice/water mixture and stirred for 20 minutes.

  • The final product is extracted using dichloromethane (3x30 ml).

  • The combined organic extracts are dried with anhydrous magnesium sulfate, filtered, and evaporated to yield a yellow oil.

  • The product can be further purified by flash pump chromatography.

  • The oil can be dissolved in anhydrous diethyl ether, and hydrochloric acid gas can be added to form the hydrochloride salt, which will precipitate as white crystals.[8]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis 2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Reaction1 Bromination (Glacial Acetic Acid) 2_5_dimethoxybenzaldehyde->Reaction1 Bromine Bromine Bromine->Reaction1 4_bromo_precursor 4-Bromo-2,5-dimethoxybenzaldehyde Reaction1->4_bromo_precursor Reaction2 Reductive Amination (Methanol, NaBH3CN) 4_bromo_precursor->Reaction2 Piperazine Piperazine Piperazine->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the compound. The mass spectra of regioisomeric bromodimethoxy benzyl piperazines are often very similar, which can make unambiguous identification challenging without reference standards.[9]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR provides information about the functional groups present in the molecule and can be used to differentiate between regioisomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the molecule.[10]

Biological Activity and Mechanism of Action

Publicly available quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values, is notably scarce. The existing information is primarily qualitative and focuses on its general pharmacological effects.

General Pharmacological Effects

This compound is reported to produce stimulant effects with a duration of 3-6 hours.[3] Anecdotal reports also suggest that it may potentiate the effects of other compounds when used in combination.[3] Common side effects are reported to be headaches and nausea, similar to other recreationally used piperazine derivatives.[3]

Interaction with Serotonin Receptors

Despite its structural similarity to the psychedelic phenethylamine 2C-B, this compound does not produce psychedelic effects.[1][3] This is a critical distinction and is thought to be due to the altered positioning of the key pharmacophoric elements. The benzylpiperazine moiety, in contrast to the ethylamine side chain of 2C-B, places the binding groups in a conformation that is not conducive to the activation of the serotonin 5-HT₂ₐ receptor, the primary target for classic hallucinogens.[1]

Receptor_Interaction cluster_0 2C-B cluster_1 2C-B-BZP 2CB 2C-B (Phenethylamine) 5HT2A 5-HT2A Receptor 2CB->5HT2A Activates 2CB_BZP This compound (Benzylpiperazine) 2CB_BZP->5HT2A Does Not Activate Stimulant_Effects Stimulant Effects 2CB_BZP->Stimulant_Effects Psychedelic_Effects Psychedelic Effects 5HT2A->Psychedelic_Effects

Caption: Proposed differential interaction with the 5-HT2A receptor.

Potential Involvement of Other Signaling Pathways

A study on a structurally related compound, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate', demonstrated that it regulates global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α).[11] This was shown to occur through the activation of the protein kinase RNA-activated (PKR) kinase.[11] It is important to emphasize that this finding pertains to a different molecule, and there is no direct evidence to suggest that this compound acts through this pathway. Further research is required to elucidate its precise mechanism of action.

Experimental Protocols for Biological Assays

General Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove cytosolic components.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor) to each well.

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the binding affinity (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound (CAS: 1094424-37-9) is a designer drug with a chemical structure that bridges the gap between psychedelic phenethylamines and stimulant piperazines. While its synthesis and analytical characterization are documented, there is a significant lack of publicly available quantitative data regarding its pharmacological properties. The current understanding is that it acts as a stimulant and, unlike its structural analog 2C-B, does not produce psychedelic effects due to its inability to activate the 5-HT₂ₐ receptor. The precise molecular targets and signaling pathways responsible for its stimulant effects remain to be elucidated. This technical guide summarizes the existing knowledge and highlights the areas where further research is needed to fully understand the pharmacological and toxicological profile of this compound. Such information is crucial for the scientific and medical communities to address the challenges posed by the emergence of new psychoactive substances.

References

An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethoxy-1-benzylpiperazine, commonly known as 2C-B-BZP, is a synthetic psychoactive compound of the piperazine class. Structurally, it combines the substituted phenethylamine framework of the psychedelic 2C-B with a benzylpiperazine moiety. Despite this structural relationship, 2C-B-BZP does not elicit psychedelic effects. Instead, it primarily acts as a central nervous system stimulant, with a pharmacological profile more akin to benzylpiperazine (BZP). This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the current understanding of the pharmacological profile of 2C-B-BZP, intended for a scientific audience engaged in neuropharmacology, forensic science, and drug development.

Chemical and Physical Properties

2C-B-BZP is characterized by a molecular formula of C13H19BrN2O2 and a molar mass of 315.211 g/mol .[1] The compound's systematic IUPAC name is 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine. It is typically available as a hydrochloride salt, which presents as a white powder.[2]

Table 1: Chemical Identifiers and Properties of 2C-B-BZP

PropertyValueReference
Chemical Name 4-Bromo-2,5-dimethoxy-1-benzylpiperazine[1]
Synonyms 2C-B-BZP, 2C-B-Benzylpiperazine
Molecular Formula C13H19BrN2O2[1]
Molecular Weight 315.211 g/mol [1]
CAS Number 1094424-37-9[1]
Appearance (di-HCl salt) White powder[2]

Table 2: Solubility of 2C-B-BZP Hydrochloride

SolventSolubility
DMF5 mg/ml
DMSO20 mg/ml
Ethanol0.5 mg/ml
PBS (pH 7.2)10 mg/ml

Synthesis

The synthesis of 2C-B-BZP involves the coupling of a 4-bromo-2,5-dimethoxybenzyl moiety with a piperazine ring. A common synthetic challenge is the prevention of dialkylation of the piperazine ring.

Key Precursors
  • Benzyl Fragment: 4-Bromo-2,5-dimethoxybenzaldehyde or 1-bromo-4-(bromomethyl)-2,5-dimethoxybenzene.[1]

  • Piperazine Fragment: Piperazine or a mono-protected derivative such as 1-Boc-piperazine to avoid disubstitution.[1]

General Synthetic Approach

A plausible synthetic route involves the reductive amination of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine. To control the reaction and prevent the formation of the 1,4-disubstituted byproduct, a large excess of piperazine can be used, or a mono-protected piperazine derivative can be employed, followed by a deprotection step.

Analytical Methodologies

The identification and quantification of 2C-B-BZP in forensic and research settings are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of 2C-B-BZP. However, mass spectrometry alone may not be sufficient to distinguish it from its regioisomers, as they can produce very similar mass spectra.[3] Perfluoroacylation of the secondary amine can induce some differences in the relative abundance of fragment ions, aiding in differentiation.[3]

Experimental Protocol: GC-MS Sample Preparation A general procedure for sample preparation for GC-MS analysis involves diluting the analyte to approximately 1 mg/mL and performing a base extraction into chloroform.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) attachment, provides confirmatory data that can differentiate between the various regioisomeric forms of bromodimethoxy benzyl piperazines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of 2C-B-BZP.

Experimental Protocol: NMR Sample Preparation For NMR analysis, the analyte can be diluted to approximately 10 mg/mL in deuterium oxide (D2O) containing a reference standard such as TSP.[4]

Pharmacology and Mechanism of Action

2C-B-BZP exhibits stimulant effects, which are attributed to its interaction with monoamine systems in the brain, similar to other benzylpiperazine derivatives.[1] Its pharmacology is not as extensively characterized as that of its parent compounds, BZP and 2C-B.

Monoamine Transporter Interaction

It is presumed that 2C-B-BZP interacts with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters. This action is consistent with the stimulant effects observed.

Receptor Binding Profile

A key distinction between 2C-B-BZP and the structurally related 2C-B is its lack of psychedelic activity. This is because the benzylpiperazine moiety positions the crucial binding groups in a way that prevents effective activation of the serotonin 5-HT2A receptor, which is the primary target for classic psychedelics.[5]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 2C-B-BZP have not been fully elucidated, a hypothetical pathway can be inferred from the known pharmacology of benzylpiperazine and its interaction with monoamine transporters.

Hypothetical_Signaling_Pathway_of_2C-B-BZP cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2C-B-BZP 2C-B-BZP DAT Dopamine Transporter (DAT) 2C-B-BZP->DAT Inhibition NET Norepinephrine Transporter (NET) 2C-B-BZP->NET Inhibition SERT Serotonin Transporter (SERT) 2C-B-BZP->SERT Inhibition Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake VMAT2 VMAT2 Dopamine_vesicle Dopamine Norepinephrine_vesicle Norepinephrine Serotonin_vesicle Serotonin D_Receptor Dopamine Receptors Dopamine->D_Receptor A_Receptor Adrenergic Receptors Norepinephrine->A_Receptor S_Receptor Serotonin Receptors Serotonin->S_Receptor Stimulant_Effects Stimulant Effects D_Receptor->Stimulant_Effects A_Receptor->Stimulant_Effects S_Receptor->Stimulant_Effects

Caption: Hypothetical signaling pathway of 2C-B-BZP.

Analytical_Workflow_for_2C-B-BZP_Identification Sample Seized Material or Biological Sample Extraction Sample Preparation (e.g., Base Extraction) Sample->Extraction Screening Presumptive Screening (e.g., Color Tests) Extraction->Screening FTIR FTIR Analysis Extraction->FTIR NMR NMR Analysis Extraction->NMR GCMS GC-MS Analysis Screening->GCMS Positive Result Confirmation Structural Confirmation of 2C-B-BZP GCMS->Confirmation FTIR->Confirmation NMR->Confirmation

References

An In-depth Technical Guide on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known by the synonym 2C-B-BZP, is a research chemical belonging to the piperazine class of compounds. Structurally, it features a benzylpiperazine core with a substitution pattern on the phenyl ring identical to that of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Despite this structural similarity, its pharmacological profile is characterized by stimulant effects more akin to benzylpiperazine (BZP) rather than hallucinogenic properties. This document provides a comprehensive overview of its chemical properties, likely pharmacological action based on related compounds, and detailed experimental protocols for its synthesis and potential biological evaluation.

Due to its status as a research chemical, publicly available quantitative pharmacological data for this compound is limited. This guide supplements known information with data from the parent compound, benzylpiperazine (BZP), to provide a relevant comparative context for researchers.

Chemical and Pharmacological Data

The table below summarizes the key chemical identifiers for this compound, alongside its reported qualitative effects and comparative quantitative data for the well-studied stimulant, benzylpiperazine (BZP).

Identifier / Parameter This compound Benzylpiperazine (BZP) (for comparison)
Synonyms 2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazineBZP, 1-Benzylpiperazine
CAS Number 1094424-37-9[1]2759-28-6
Molecular Formula C₁₃H₁₉BrN₂O₂[1][2]C₁₁H₁₆N₂
Molecular Weight 315.21 g/mol [1]176.26 g/mol
SMILES String COC1=CC(=C(C=C1CN2CCNCC2)OC)Br[2]C1CN(CCN1)CC2=CC=CC=C2
Reported Effects Stimulant effects lasting 3–6 hours; potential for headaches and nausea.Euphoriant and stimulant properties similar to amphetamine, but with approximately 10-fold lower potency.[3]
Mechanism of Action Presumed to act on dopaminergic and serotonergic systems.Mixed action, primarily stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[4][5]
EC₅₀ (Dopamine Release) Data not available175 nM[3]
EC₅₀ (Norepinephrine Release) Data not available62 nM[3]
EC₅₀ (Serotonin Release) Data not available6050 nM[3]
Human Pharmacokinetics Data not availableAfter a 200 mg oral dose, peak plasma concentrations (Cmax) of 262 ng/mL were reached at a Tmax of 75 minutes.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process involving the preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination with piperazine.

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde.

  • Materials:

    • 2,5-dimethoxybenzaldehyde

    • Glacial acetic acid

    • Bromine

    • Water (H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (for elution)

  • Procedure:

    • Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.[7]

    • In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[7]

    • Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.[7]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.[7]

    • Quench the reaction by adding water (30 mL), which should result in the formation of a white precipitate.[7]

    • Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and dichloromethane (30 mL) and transfer to a separatory funnel.[7]

    • Separate the layers and extract the aqueous phase with additional dichloromethane (3 x 25 mL).[7]

    • Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography, eluting with a 20% ethyl acetate in hexane mixture, to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.[7]

Step 2: Reductive Amination with Piperazine

This protocol describes the formation of the final product from the aldehyde intermediate.

  • Materials:

    • 4-Bromo-2,5-dimethoxybenzaldehyde

    • Piperazine

    • Methanol or another suitable solvent

    • Sodium borohydride (NaBH₄) or a similar reducing agent (e.g., sodium triacetoxyborohydride)

    • Glacial acetic acid (optional, as a catalyst)

  • Procedure:

    • Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv to minimize dialkylation) in methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • The crude product can be further purified by column chromatography or by recrystallization from a suitable solvent to yield pure this compound.

Protocol for In Vivo Evaluation of Stimulant Activity

To assess the stimulant properties of this compound, locomotor activity can be monitored in rodents using an actophotometer.

  • Subjects:

    • Male mice (e.g., Swiss albino), weighing 20-25 g.

    • Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • Apparatus:

    • Actophotometer, a chamber equipped with photoelectric cells to detect and record the locomotor activity of the animal.

  • Procedure:

    • Divide the mice into groups (n=5-6 per group), including a control group and one or more test groups for different doses of the compound.

    • Place each mouse individually into the actophotometer chamber and allow for a 10-minute acclimatization period.

    • Record the basal locomotor activity for each mouse for a period of 10 minutes. This is the "pre-treatment" reading.

    • Administer the vehicle (e.g., saline with a small amount of DMSO) to the control group and the test compound at the desired doses (e.g., 1, 5, 10 mg/kg) to the test groups via intraperitoneal (i.p.) injection.

    • After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, place the mice back into the actophotometer.

    • Record the locomotor activity for each mouse for 10 minutes. This is the "post-treatment" reading.

    • Analyze the data by comparing the mean locomotor counts of the vehicle-treated group with the compound-treated groups. A statistically significant increase in locomotor activity in the test groups indicates a stimulant effect.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reductive Amination A 2,5-Dimethoxybenzaldehyde B 4-Bromo-2,5-dimethoxybenzaldehyde A->B Br₂ / Acetic Acid C 4-Bromo-2,5-dimethoxybenzaldehyde E This compound C->E Reductive Amination (e.g., NaBH₄) D Piperazine D->E Reductive Amination (e.g., NaBH₄)

Caption: Synthetic pathway for this compound.

Proposed Mechanism of Action: Monoamine Transporter Interaction

Based on the known pharmacology of benzylpiperazine and its derivatives, the stimulant effects of this compound are likely mediated through interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). The diagram below illustrates this proposed mechanism.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT VMAT2 DA->VMAT Packaging SER Serotonin SER->VMAT Packaging DA_cleft Dopamine VMAT->DA_cleft Release SER_cleft Serotonin VMAT->SER_cleft Release DA_R Dopamine Receptors DA_cleft->DA_R Binding DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake SER_R Serotonin Receptors SER_cleft->SER_R Binding SERT Serotonin Transporter (SERT) SER_cleft->SERT Reuptake BZP 1-(4-Bromo-2,5-dimethoxy- benzyl)piperazine BZP->DAT Inhibition BZP->SERT Inhibition

Caption: Proposed mechanism of action via monoamine transporter inhibition.

References

PubChem and chemical database information for 2C-B-BZP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemical, Analytical, and Pharmacological Characteristics of a Novel Psychoactive Substance

Introduction

4-Bromo-2,5-dimethoxy-1-benzylpiperazine, commonly known as 2C-B-BZP, is a psychoactive research chemical belonging to the piperazine class.[1] It has been identified as a designer drug and is structurally related to both the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP).[1] This technical guide provides a comprehensive overview of the available chemical, analytical, and pharmacological data on 2C-B-BZP, intended for researchers, scientists, and drug development professionals. While extensive research on this compound is limited, this document consolidates the current knowledge to support further investigation.

Chemical and Physical Data

2C-B-BZP is a synthetic compound that incorporates the characteristic 2,5-dimethoxy-4-bromophenyl group of 2C-B attached to a benzylpiperazine moiety.[1] This structural arrangement differentiates it from phenethylamines and contributes to its distinct pharmacological profile. The hydrochloride salt is a common form in which this compound is supplied for research purposes.[2][3]

Identifier Value Source
IUPAC Name 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine[1][4]
Synonyms 2C-B-Benzylpiperazine, 4-bromo-2,5-dimethoxybenzylpiperazine[2][4][5]
CAS Number 1094424-37-9 (free base)[1][4]
Molecular Formula C13H19BrN2O2[1][4][6]
Molar Mass 315.211 g/mol (free base)[1][4]
Molecular Weight 388.1 g/mol (dihydrochloride)[2][3][5]
Appearance White crystalline solid/powder (dihydrochloride)[3][5]
Solubility (hydrochloride) Solvent Concentration Source
DMF5 mg/ml[2][3]
DMSO20 mg/ml[2][3]
Ethanol0.5 mg/ml[2][3]
PBS (pH 7.2)10 mg/ml[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2C-B-BZP are not extensively published in peer-reviewed literature. However, analytical methodologies for its identification and characterization have been documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of 2C-B-BZP.

  • Sample Preparation: The analyte is diluted to approximately 10 mg/mL in deuterium oxide (D2O). Tetramethylsilane (TSP) is added as a 0 ppm reference, and maleic acid is included as a quantitative internal standard.[5]

  • Instrumentation: A 400 MHz NMR spectrometer is utilized for analysis.[5]

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify 2C-B-BZP in a sample.

  • Sample Preparation: The analyte is diluted to approximately 1 mg/mL, and the base form is extracted into chloroform.[5]

  • Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer (MS) detector is used.[5]

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[5]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[5]

    • Injector Temperature: 280°C.[5]

    • Injection Parameters: 1 µL injection with a split ratio of 20:1.[5]

  • Mass Spectrometry Parameters:

    • Mass Scan Range: 30-550 amu.[5]

  • Retention Time: Approximately 13.502 minutes under these conditions.[5]

Pharmacological Profile

The pharmacological data on 2C-B-BZP is limited, with most information derived from its classification as a research chemical and designer drug.

Mechanism of Action: The precise mechanism of action of 2C-B-BZP has not been fully elucidated. While it contains the ring-substitution pattern of the psychedelic 2C-B, it is not a phenethylamine and does not produce psychedelic effects.[1] It is suggested that the positioning of the binding groups is not optimal for activation of the 5-HT2A receptor, which is the primary target for classical psychedelics.[1] The phenylpiperazine analog, 2C-B-PP, has been shown to substitute for DOM (a known psychedelic) in drug discrimination studies with rats, suggesting some interaction with serotonergic pathways.[1]

Pharmacological Effects: 2C-B-BZP is reported to produce stimulant effects similar to those of benzylpiperazine (BZP), with a duration of 3-6 hours.[1] Anecdotal reports suggest it may potentiate the effects of other psychoactive compounds.[1] Common side effects are reported to include headaches and nausea.[1]

Signaling Pathways: Currently, there is no specific research detailing the intracellular signaling pathways modulated by 2C-B-BZP. Due to its stimulant effects, it is hypothesized to interact with monoamine neurotransmitter systems, but further research is required to confirm this.

Visualizations

Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start 2C-B-BZP Analyte dilute Dilute to ~10 mg/mL in D2O start->dilute add_ref Add TSP (0 ppm reference) & Maleic Acid (internal standard) dilute->add_ref nmr 400 MHz NMR Spectrometer add_ref->nmr acquire Acquire Spectrum (90° pulse, 45s delay) nmr->acquire process Process Data acquire->process end end process->end Structural Elucidation

Caption: Workflow for the structural elucidation of 2C-B-BZP using NMR spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start 2C-B-BZP Analyte dilute Dilute to ~1 mg/mL start->dilute extract Base Extraction into Chloroform dilute->extract gcms Gas Chromatograph-Mass Spectrometer extract->gcms inject Inject 1 µL (20:1 split) gcms->inject separate Chromatographic Separation inject->separate detect Mass Detection (30-550 amu) separate->detect end end detect->end Identification & Quantification

Caption: Workflow for the identification and quantification of 2C-B-BZP by GC-MS.

Conclusion

2C-B-BZP remains a compound of interest within the scientific and forensic communities due to its unique structural features and reported psychoactive effects. This guide consolidates the currently available technical information, highlighting the need for further research to fully characterize its pharmacological and toxicological profile. The provided analytical methods serve as a foundation for future studies aimed at detecting and quantifying this substance in various matrices. As with any research chemical, appropriate safety and handling protocols should be strictly followed.

References

Methodological & Application

Synthesis Protocol and Application Notes for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, a compound of interest in medicinal chemistry and forensic sciences. The primary synthesis route detailed is a reductive amination reaction between 4-Bromo-2,5-dimethoxybenzaldehyde and piperazine. This application note includes a step-by-step experimental protocol, a summary of reaction parameters and yields, and a discussion of the compound's applications.

Introduction

This compound is a substituted benzylpiperazine derivative. The piperazine moiety is a common scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. This particular compound has been identified as a designer drug and is of interest to researchers in the fields of pharmacology and toxicology for the development of analytical standards and for studying its pharmacological profile.[1][2] This protocol outlines a reliable method for its laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dimethoxybenzaldehyde. The first step involves the bromination of the aromatic ring to yield the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde. The second and final step is a reductive amination reaction where the aldehyde is condensed with piperazine, and the resulting imine is subsequently reduced to form the target compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reductive Amination 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 4-Bromo-2,5-dimethoxybenzaldehyde 4-Bromo-2,5-dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde->4-Bromo-2,5-dimethoxybenzaldehyde Yield: 56% Br2_AcOH Br₂ / Acetic Acid Br2_AcOH->4-Bromo-2,5-dimethoxybenzaldehyde Target_Compound This compound 4-Bromo-2,5-dimethoxybenzaldehyde->Target_Compound Piperazine Piperazine Piperazine->Target_Compound NaBH3CN_MeOH NaBH₃CN / Methanol NaBH3CN_MeOH->Target_Compound

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

Reaction StepStarting Material(s)Reagent(s)ProductMolar Ratio (Starting Material:Reagent)Yield
Step 1: Bromination 2,5-DimethoxybenzaldehydeBromine, Acetic Acid4-Bromo-2,5-dimethoxybenzaldehyde1 : 1.156%[3]
Step 2: Reductive Amination 4-Bromo-2,5-dimethoxybenzaldehyde, PiperazineSodium CyanoborohydrideThis compound1 : 2 : 3Yield not explicitly reported, but the protocol is established.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde[3]

Materials:

  • 2,5-Dimethoxybenzaldehyde (1.0 g, 6.02 mmol)

  • Bromine (0.34 mL, 6.62 mmol)

  • Glacial Acetic Acid (10 mL)

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid in a flask and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine in 3 mL of glacial acetic acid to the cooled aldehyde solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 30 mL of water. A white precipitate should form.

  • Collect the precipitate by filtration.

  • Redissolve the precipitate in a mixture of 30 mL of water and 30 mL of dichloromethane and perform a liquid-liquid extraction.

  • Extract the aqueous phase three times with 25 mL of dichloromethane.

  • Combine all organic phases, wash with 25 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Step 2: Synthesis of this compound[1]

Materials:

  • 4-Bromo-2,5-dimethoxybenzaldehyde (2.49 g, 10 mmol)

  • Piperazine (1.72 g, 20 mmol)

  • Sodium Cyanoborohydride (1.86 g, 30 mmol)

  • Methanol

  • Dichloromethane

  • Ice/water mixture

  • Anhydrous Magnesium Sulfate

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid gas

Procedure:

  • In a suitable flask, dissolve 4-Bromo-2,5-dimethoxybenzaldehyde and piperazine in methanol.

  • Stir the solution for 30 minutes at room temperature.

  • Add sodium cyanoborohydride to the mixture and continue stirring for another 30 minutes.

  • Quench the reaction by adding an ice/water mixture and stir for 20 minutes.

  • Extract the final product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry with anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to yield a yellow oil.

  • Purify the product using flash column chromatography with a petroleum ether-DCM (10:90) solvent system.

  • Confirm the identity of the collected fractions using GC-MS.

  • For salt formation, dissolve the purified oil in anhydrous diethyl ether and bubble hydrochloric acid gas through the solution to precipitate the hydrochloride salt as white crystals.

Applications and Further Research

This compound is primarily used as a reference standard in forensic and toxicological analysis for the identification of designer drugs in seized materials.[2][4] Its synthesis and characterization are crucial for law enforcement and regulatory agencies.

For drug development professionals, this compound can serve as a scaffold for the synthesis of novel piperazine derivatives. The N-benzylpiperazine core is a versatile starting point for creating libraries of compounds to be screened for various biological activities. Further research could explore the structure-activity relationships of this and related compounds to identify potential therapeutic agents.[5][6]

Logical Relationships in Synthesis

Logical_Relationships Start Starting Materials Aldehyde 4-Bromo-2,5- dimethoxybenzaldehyde Start->Aldehyde Amine Piperazine Start->Amine Condensation Condensation Aldehyde->Condensation Amine->Condensation Imine Intermediate Imine Condensation->Imine Reduction Reduction Imine->Reduction Product Final Product Reduction->Product

Caption: Logical flow of the reductive amination process.

References

Application Notes and Protocols for the Analytical Identification and Quantification of 2C-B-BZP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) is a synthetic psychoactive substance of the piperazine class, structurally related to the phenethylamine 2C-B.[1][2][3] As a designer drug, its emergence necessitates robust analytical methods for its unambiguous identification and quantification in various matrices, including seized materials and biological specimens. These application notes provide detailed protocols for the analysis of 2C-B-BZP using several instrumental techniques.

General Information

  • IUPAC Name: this compound[4]

  • Synonyms: 4-bromo-2,5-dimethoxybenzylpiperazine, 4-bromo-2,5-dimethoxy-1-benzylpiperazine[4]

  • Chemical Formula: C13H19BrN2O2[4]

  • Molecular Weight: 315.211 g/mol [2]

  • Appearance: Typically a white powder (as the dihydrochloride salt)[4]

Analytical Techniques and Protocols

A variety of analytical techniques can be employed for the identification and quantification of 2C-B-BZP. The choice of method may depend on the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and reliable technique for the identification of volatile and semi-volatile compounds like 2C-B-BZP.[5]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared. For samples in a complex matrix, a base extraction into an organic solvent such as chloroform is recommended.[4]

  • Instrumentation: An Agilent gas chromatograph (or equivalent) with a mass selective detector is suitable.[4]

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

    • Injector Temperature: 280°C[4]

    • Injection Volume: 1 µL with a split ratio of 20:1[4]

    • Oven Temperature Program: Initial temperature of 100°C held for 1.0 min, then ramped to 300°C at a rate of 12°C/min, and held at the final temperature for 9.0 min.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)[4]

    • MSD Transfer Line Temperature: 280°C[4]

    • MS Source Temperature: 230°C[4]

    • MS Quadrupole Temperature: 150°C[4]

    • Mass Scan Range: 30-550 amu[4]

    • Acquisition Mode: Scan[4]

  • Expected Retention Time: Approximately 13.502 minutes under the specified conditions.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

General Experimental Protocol (Adaptable for 2C-B-BZP):

  • Sample Preparation:

    • Blood/Plasma: Protein precipitation with acetonitrile is a common first step.[10]

    • Urine: Dilution ("dilute and shoot") or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[11]

    • Hair: Hair samples are typically washed, pulverized, and then extracted with an acidic solution overnight in a water bath, followed by SPE for purification.[6][8]

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer (MS/MS) is recommended.[6][7]

  • Chromatographic Conditions (Example):

    • Column: A C18 or a pentafluorophenylpropyl (PFPP) column is often used for the separation of piperazine derivatives.[9][12]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for piperazine compounds.[6]

    • Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode on a triple quadrupole instrument. For identification, full scan and data-dependent acquisition (DDA) for fragmentation in MS/MS can be used on an HRMS instrument.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for the identification of the functional groups present in a molecule, providing a characteristic "fingerprint" spectrum.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) attachment.[4]

  • Sample Preparation: A small amount of the powdered sample is placed directly on the diamond ATR crystal.

  • Scan Parameters:

    • Number of Scans: 32[4]

    • Resolution: 4 cm-1[4]

  • Data Analysis: The resulting spectrum is compared with a reference spectrum of 2C-B-BZP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound, allowing for its unambiguous identification.

Experimental Protocol:

  • Sample Preparation: The analyte is dissolved to a concentration of approximately 10 mg/mL in a suitable deuterated solvent, such as deuterium oxide (D2O), containing a reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for 0 ppm reference.[4]

  • Instrumentation: A 400 MHz NMR spectrometer or higher field strength instrument.[4]

  • Parameters:

    • Spectral Width: Should encompass a range from at least -3 ppm to 13 ppm.[4]

    • Pulse Angle: 90°[4]

    • Delay Between Pulses: 45 seconds[4]

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton (1H) and carbon-13 (13C) NMR spectra are analyzed to confirm the molecular structure of 2C-B-BZP.

Quantitative Data

The following table summarizes available quantitative data for 2C-B. It is important to note that 2C-B and 2C-B-BZP are different compounds, and this data is provided for comparative context due to the limited availability of specific quantitative data for 2C-B-BZP in the search results.

AnalyteMatrixTechniqueLODLOQLinearity RangeReference
2C-BHairUHPLC-HRMS/MS10 pg/mg50 pg/mgN/A (qualitative)[6]
2C-BUrineGC-MSN/AN/A0.5 - 1.5 µg/mL
BZPWhole BloodLC-MS/MSN/AN/A7 - 7000 ng/mL[8]
TFMPPWhole BloodLC-MS/MSN/AN/A10 - 10000 ng/mL[8]

N/A: Not available in the provided search results.

Visualizations

Experimental Workflow for 2C-B-BZP Analysis

2C-B-BZP Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample_Collection Sample Collection (Seized Material, Biological Fluid, etc.) Extraction_Cleanup Extraction / Clean-up (e.g., LLE, SPE) Sample_Collection->Extraction_Cleanup Screening Screening (Optional) (e.g., Immunoassay) Extraction_Cleanup->Screening Confirmation_Quantification Confirmation & Quantification Extraction_Cleanup->Confirmation_Quantification Screening->Confirmation_Quantification Presumptive Positive GC_MS GC-MS Confirmation_Quantification->GC_MS LC_MS LC-MS/MS Confirmation_Quantification->LC_MS FTIR FTIR Confirmation_Quantification->FTIR NMR NMR Confirmation_Quantification->NMR Data_Processing Data Processing & Interpretation GC_MS->Data_Processing LC_MS->Data_Processing FTIR->Data_Processing NMR->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: General workflow for the analysis of 2C-B-BZP.

Hypothetical Signaling Pathway for Piperazine Derivatives

Piperazine Signaling Pathway Piperazine_Derivative Piperazine Derivative (e.g., 2C-B-BZP) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A/2C) Piperazine_Derivative->Serotonin_Receptor Dopamine_Transporter Dopamine Transporter (DAT) Piperazine_Derivative->Dopamine_Transporter Norepinephrine_Transporter Norepinephrine Transporter (NET) Piperazine_Derivative->Norepinephrine_Transporter G_Protein_Signaling G-Protein Signaling Cascade Serotonin_Receptor->G_Protein_Signaling Dopamine_Uptake_Inhibition Inhibition of Dopamine Reuptake Dopamine_Transporter->Dopamine_Uptake_Inhibition Norepinephrine_Uptake_Inhibition Inhibition of Norepinephrine Reuptake Norepinephrine_Transporter->Norepinephrine_Uptake_Inhibition Second_Messengers Second Messengers (e.g., IP3, DAG) G_Protein_Signaling->Second_Messengers Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messengers->Cellular_Response Hallucinogenic_Effects Hallucinogenic Effects Cellular_Response->Hallucinogenic_Effects Increased_Dopamine Increased Synaptic Dopamine Dopamine_Uptake_Inhibition->Increased_Dopamine Increased_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Uptake_Inhibition->Increased_Norepinephrine Stimulant_Effects Stimulant Effects Increased_Dopamine->Stimulant_Effects Increased_Norepinephrine->Stimulant_Effects

Caption: Hypothetical signaling pathway for piperazine derivatives.

References

Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the qualitative and quantitative analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, a designer drug, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the fields of forensic science, clinical toxicology, and drug development.

Introduction

This compound, also known as 2C-B-BZP, is a synthetic psychoactive substance belonging to the piperazine chemical class.[1] As a designer drug, its presence in seized materials or biological samples requires sensitive and specific analytical methods for identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of such compounds due to its excellent chromatographic separation and mass spectrometric detection capabilities.[2]

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound. Due to the presence of a secondary amine in the piperazine ring, derivatization is often employed to improve chromatographic peak shape and enhance volatility.[3] It is important to note that the mass spectra of regioisomers of bromodimethoxy benzyl piperazines can be very similar, making chromatographic separation critical for unambiguous identification.[4][5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. The following are general guidelines for common sample types.

2.1.1. Solid Samples (Powders, Tablets)

  • Accurately weigh approximately 10 mg of the homogenized solid sample.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a clean vial.

  • The sample is now ready for derivatization and GC-MS analysis.

2.1.2. Biological Samples (Blood, Urine)

A liquid-liquid extraction (LLE) is recommended for the extraction of this compound from biological matrices.[7]

  • To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard.

  • Add 1 mL of a suitable buffer to adjust the pH to approximately 10-11 (e.g., sodium carbonate-bicarbonate buffer).

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Perfluoroacylation of the secondary amine in the piperazine ring is a common derivatization technique that improves chromatographic properties.[5][8] Trifluoroacetic anhydride (TFAA) is a frequently used reagent.

  • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.[8]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • After incubation, cool the sample to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.[8]

  • The derivatized sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized piperazine compounds. Parameters should be optimized for the specific instrument being used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[7]
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Range40 - 500 amu

Data Presentation

The following table summarizes the expected quantitative data for the trifluoroacetyl derivative of this compound. Retention times and relative abundances may vary depending on the specific instrumentation and conditions used.

AnalyteRetention Time (min)Key Mass Fragments (m/z) and Relative Abundance
This compound-TFA~12-15Major Fragments: - m/z 225 (Base Peak) - m/z 299/301 - m/z 135 - m/z 56Note: The mass spectra of regioisomers are often very similar.[4][5][6] Chromatographic separation is crucial for identification.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start Sample (Solid or Biological) extraction Extraction / Dissolution start->extraction derivatize Perfluoroacylation (TFAA) extraction->derivatize gcms GC-MS Analysis derivatize->gcms process Data Interpretation & Reporting gcms->process logical_flow sample Sample Collection Solid (powder, tablet) or Biological (blood, urine) prep Sample Preparation Solid: Dissolution & Filtration Biological: Liquid-Liquid Extraction sample->prep deriv Derivatization React with TFAA Improves volatility & peak shape prep->deriv gc_sep GC Separation Separation on HP-5MS column Critical for isomer differentiation deriv->gc_sep ms_detect MS Detection Electron Ionization (70 eV) Fragmentation for identification gc_sep->ms_detect data Data Analysis Compare retention time & mass spectrum to reference Quantification using internal standard ms_detect->data

References

Application Notes and Protocols for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known as 2C-B-BZP, is a synthetic compound belonging to the piperazine chemical class.[1] It is structurally related to the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP).[1][2] Primarily recognized as a research chemical and designer drug, 2C-B-BZP is characterized by its stimulant effects.[1] Unlike its phenethylamine analog 2C-B, 2C-B-BZP does not produce psychedelic effects, a distinction attributed to the incorrect positioning of its binding groups for effective activation of the serotonin 5-HT2A receptor.[3]

These application notes provide an overview of the known characteristics of this compound and outline protocols for its synthesis and potential use in neuroscience research. It is important to note that while the stimulant properties of this compound are reported, detailed pharmacological data, such as specific receptor binding affinities and functional assay results, are not extensively available in peer-reviewed literature. The provided protocols are therefore based on established methodologies for similar piperazine derivatives and should be adapted and validated by researchers.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
Synonyms 2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine
CAS Number 1094424-37-9
Molecular Formula C₁₃H₁₉BrN₂O₂
Molar Mass 315.21 g/mol
Appearance White solid (as hydrochloride salt)

Mechanism of Action (Postulated)

The precise mechanism of action for this compound is not well-elucidated. However, based on its structural similarity to benzylpiperazine (BZP), its stimulant effects are likely mediated through interactions with monoamine transporters, leading to increased extracellular concentrations of dopamine and norepinephrine. The lack of psychedelic activity strongly suggests minimal or no functional agonism at the 5-HT2A receptor.[3]

Below is a diagram illustrating the postulated mechanism of action.

postulated_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET DA & NE Transporters DA_NE->DAT_NET Reuptake Synaptic_Cleft_DA_NE Increased Synaptic DA & NE Post_Receptors Postsynaptic Receptors Stimulant_Effects Stimulant Effects Post_Receptors->Stimulant_Effects 2C-B-BZP This compound 2C-B-BZP->DAT_NET Blocks Synaptic_Cleft_DA_NE->Post_Receptors Activates

Postulated mechanism of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from known synthetic routes for phenylpiperazine analogs.[4]

Materials:

  • 4-Bromo-2,5-dimethoxybenzaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (in diethyl ether or ethanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1 equivalent) and piperazine (2 equivalents) in dichloroethane.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield the free base.

  • To obtain the hydrochloride salt, dissolve the free base in a minimal amount of ethanol and add a saturated solution of HCl in diethyl ether or ethanol until precipitation is complete.

  • Filter the resulting solid and dry under vacuum to yield this compound HCl.

Below is a workflow diagram for the synthesis.

synthesis_workflow Start Start Reactants Dissolve 4-bromo-2,5-dimethoxybenzaldehyde and piperazine in DCE Start->Reactants Stir1 Stir for 1 hour at RT Reactants->Stir1 Add_Reducing_Agent Add Sodium Triacetoxyborohydride Stir1->Add_Reducing_Agent Stir2 Stir for 12-18 hours at RT Add_Reducing_Agent->Stir2 Quench Quench with saturated NaHCO₃ Stir2->Quench Extraction Extract with DCM Quench->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Salt_Formation Form HCl Salt Purification->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product

Synthesis workflow for this compound HCl.
In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general method for assessing the binding affinity of this compound at various CNS receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., dopamine transporter, serotonin transporter, 5-HT2A receptor)

  • Radioligand specific for the receptor of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)

  • This compound stock solution

  • Assay buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • Scintillation vials and cocktail

  • Filter plates and harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a dilution of the test compound.

  • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using appropriate software (e.g., GraphPad Prism).

In Vivo Behavioral Assessment: Locomotor Activity (General Protocol)

This protocol provides a general framework for evaluating the stimulant effects of this compound on locomotor activity in rodents.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • This compound solution for injection (dissolved in a suitable vehicle, e.g., saline)

  • Vehicle control

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Habituate each animal to the open-field chamber for a set period (e.g., 30-60 minutes).

  • Administer either vehicle or a specific dose of this compound via the desired route (e.g., intraperitoneal injection).

  • Immediately place the animal back into the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-dependent effects of the compound on locomotor activity.

Below is a diagram of a typical experimental workflow for behavioral assessment.

behavioral_workflow Acclimation Animal Acclimation Habituation Habituation to Open-Field Chamber Acclimation->Habituation Drug_Admin Administer Vehicle or 2C-B-BZP Habituation->Drug_Admin Data_Collection Record Locomotor Activity Drug_Admin->Data_Collection Data_Analysis Analyze Dose-Response Effects Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for in vivo behavioral assessment.

Data Presentation

Due to the limited availability of quantitative data in the public domain for this compound, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform their own in vitro and in vivo studies to characterize the pharmacological profile of this compound. The tables below are provided as templates for organizing such data.

Table 1: In Vitro Receptor Binding Profile of this compound

Receptor/TransporterRadioligandKi (nM)
Dopamine Transporter (DAT)e.g., [³H]WIN 35,428Data not available
Serotonin Transporter (SERT)e.g., [³H]CitalopramData not available
Norepinephrine Transporter (NET)e.g., [³H]NisoxetineData not available
5-HT2A Receptore.g., [³H]KetanserinData not available
5-HT2C Receptore.g., [³H]MesulergineData not available
α1-Adrenergic Receptore.g., [³H]PrazosinData not available
α2-Adrenergic Receptore.g., [³H]RauwolscineData not available

Table 2: In Vitro Functional Activity of this compound

AssayReceptorEC₅₀/IC₅₀ (nM)Emax (%)
Dopamine ReuptakeDATData not availableData not available
Serotonin ReuptakeSERTData not availableData not available
Norepinephrine ReuptakeNETData not availableData not available
Calcium Mobilization5-HT2AData not availableData not available

Safety and Handling

This compound is a research chemical, and its toxicological properties have not been fully investigated. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a research tool for investigating the structure-activity relationships of piperazine-based stimulants. Its distinct profile of producing stimulant but not psychedelic effects, despite its structural similarity to 2C-B, makes it a compound of interest for probing the neurobiological underpinnings of these differing pharmacological actions. The lack of comprehensive pharmacological data necessitates further research to fully characterize its mechanism of action and potential applications in neuroscience. The protocols provided herein offer a starting point for researchers to begin their own investigations into this compound.

References

Application Notes and Protocols for 2C-B-BZP as a Central Nervous System Stimulant Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. 2C-B-BZP (4-Bromo-2,5-dimethoxy-1-benzylpiperazine) is a research chemical, and its pharmacological and toxicological properties in humans have not been extensively studied. All experiments should be conducted in accordance with institutional and national guidelines for the handling of psychoactive substances and research chemicals.

Introduction

4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP) is a synthetic compound of the piperazine chemical class.[1] Structurally, it combines the 2,5-dimethoxy-4-bromo substitution pattern of the psychedelic phenethylamine 2C-B with a benzylpiperazine moiety.[1] Unlike 2C-B, 2C-B-BZP is not a phenethylamine and is reported to produce stimulant effects similar to benzylpiperazine (BZP) rather than psychedelic effects.[1] This is attributed to the incorrect positioning of the binding groups for activation of the 5-HT2A receptor, the primary target for classic psychedelics.[1]

These characteristics make 2C-B-BZP a potential tool for investigating the neurobiology of stimulant action, particularly the role of monoamine transporters and receptors in the central nervous system (CNS). Its unique structure allows for comparative studies with both classic stimulants and other piperazine derivatives.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine[1]
Synonyms 2C-B-Benzylpiperazine[2]
Molecular Formula C₁₃H₁₉BrN₂O₂[1]
Molar Mass 315.211 g/mol [1]
Appearance Crystalline solid[3]

Proposed Mechanism of Action

Based on its structural similarity to BZP, 2C-B-BZP is presumed to act as a central nervous system stimulant primarily through interaction with monoamine systems in the brain.[4] BZP and other benzylpiperazine derivatives are known to affect the levels of dopamine and serotonin.[4] The stimulant effects are likely mediated by the inhibition of monoamine reuptake transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.

Due to the lack of specific binding data for 2C-B-BZP, its precise receptor affinity and transporter inhibition profile remains to be elucidated. It is hypothesized that the 4-bromo-2,5-dimethoxy substitution on the benzyl ring may modulate its interaction with monoamine transporters and receptors, potentially leading to a distinct pharmacological profile compared to other piperazines.[4]

Proposed_Mechanism_of_Action 2C-B-BZP 2C-B-BZP Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) 2C-B-BZP->Monoamine_Transporters Inhibition Synaptic_Cleft Increased Synaptic Neurotransmitters (Dopamine, Norepinephrine, Serotonin) Monoamine_Transporters->Synaptic_Cleft Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors CNS_Stimulation CNS Stimulant Effects Postsynaptic_Receptors->CNS_Stimulation

Figure 1: Proposed mechanism of action for 2C-B-BZP.

Quantitative Data (Hypothetical and Comparative)

Note: To date, there is a lack of published quantitative data specifically for 2C-B-BZP's binding affinities and functional potencies. The following table is presented for illustrative purposes and is based on data from related compounds to guide experimental design. Researchers are strongly encouraged to perform their own in vitro characterization.

CompoundTargetAssay TypeValue (nM)Reference (for related compounds)
2C-B-BZP DATBinding Affinity (Ki)Data not available
NETBinding Affinity (Ki)Data not available
SERTBinding Affinity (Ki)Data not available
5-HT₂ₐ ReceptorBinding Affinity (Ki)Presumed low affinity[1]
Benzylpiperazine (BZP) DATReuptake Inhibition (IC₅₀)~130
NETReuptake Inhibition (IC₅₀)~200
SERTReuptake Inhibition (IC₅₀)~2000
2C-B DATBinding Affinity (Ki)6,500–>30,000[5]
SERTBinding Affinity (Ki)470–890[5]
5-HT₂ₐ ReceptorBinding Affinity (Ki)47–120[5]

Experimental Protocols

The following protocols are suggested methodologies for characterizing the CNS stimulant properties of 2C-B-BZP. These are based on standard practices in neuropharmacology and studies of related piperazine compounds.

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 2C-B-BZP for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • 2C-B-BZP hydrochloride

  • Rat brain tissue (striatum for DAT, frontal cortex for SERT, and hypothalamus/thalamus for NET) or cells expressing recombinant human transporters

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well microplates

Procedure:

  • Tissue Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of 2C-B-BZP (e.g., 0.1 nM to 100 µM).

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of 2C-B-BZP. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Add the prepared membrane homogenate to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 2C-B-BZP by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Tissue_Prep Tissue Preparation (Homogenization) Start->Tissue_Prep Assay_Setup Assay Setup (Radioligand, 2C-B-BZP) Tissue_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: In vitro monoamine transporter binding assay workflow.

In Vivo Assessment of Locomotor Activity

This protocol is designed to evaluate the stimulant effects of 2C-B-BZP on spontaneous locomotor activity in rodents.

Materials:

  • 2C-B-BZP hydrochloride dissolved in a suitable vehicle (e.g., sterile saline)

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Open-field activity chambers equipped with infrared photobeam detectors

  • Data acquisition software

Procedure:

  • Acclimation: Acclimate the animals to the housing facility for at least one week before the experiment. Handle the animals daily for several days prior to testing to reduce stress.

  • Habituation: On the test day, place each animal in an open-field chamber and allow it to habituate for a period of 30-60 minutes.

  • Drug Administration: After habituation, administer 2C-B-BZP or vehicle via a chosen route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response curve.

  • Data Collection: Immediately after injection, return the animal to the activity chamber and record locomotor activity (e.g., horizontal beam breaks, distance traveled) for a period of 1-2 hours.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Locomotor_Activity_Workflow Start Start Acclimation Acclimation Start->Acclimation Habituation Habituation to Activity Chamber Acclimation->Habituation Drug_Admin Drug Administration (2C-B-BZP or Vehicle) Habituation->Drug_Admin Data_Collection Record Locomotor Activity Drug_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End Drug_Discrimination_Logic cluster_0 Training cluster_1 Testing Training_Phase Training Phase Test_Phase Test Phase d-Amphetamine d-Amphetamine Drug_Lever Press Drug Lever d-Amphetamine->Drug_Lever Vehicle Vehicle Vehicle_Lever Press Vehicle Lever Vehicle->Vehicle_Lever Reward Food Reward Drug_Lever->Reward Vehicle_Lever->Reward 2C-B-BZP_Admin Administer 2C-B-BZP Response Animal Responds 2C-B-BZP_Admin->Response Full_Substitution Full Substitution? (% Drug Lever) Response->Full_Substitution Yes Yes Full_Substitution->Yes High % No No Full_Substitution->No Low %

References

Application Notes and Protocols for 2C-B-BZP Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2C-B-BZP (4-Bromo-2,5-dimethoxy-1-benzylpiperazine) is a research chemical. The following experimental protocols are intended for use by qualified researchers in a controlled laboratory setting and in strict accordance with all applicable laws, regulations, and ethical guidelines for animal research. The information provided is based on available data for structurally related compounds, as there is a notable lack of published in vivo studies for 2C-B-BZP itself. Therefore, the following protocols should be considered as a starting point and must be validated and optimized by the end-user.

Introduction

2C-B-BZP is a psychoactive compound of the piperazine class, structurally related to both the phenethylamine 2C-B and benzylpiperazine (BZP).[1][2] Unlike 2C-B, 2C-B-BZP is not a phenethylamine and does not produce psychedelic effects via 5-HT2A receptor agonism due to the incorrect positioning of its binding groups.[1] Instead, it is reported to produce stimulant effects akin to BZP.[1] These application notes provide a proposed framework for the administration of 2C-B-BZP in animal models to study its pharmacokinetic, pharmacodynamic, and behavioral effects.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on the related compounds 2C-B and BZP, which can serve as a reference for designing experiments with 2C-B-BZP.

Table 1: Pharmacokinetic Parameters of 2C-B in Rats (Subcutaneous Administration)

ParameterValueReference
Half-life (t½)1.1 hours[1]
Volume of Distribution (Vd)16 L/kg[1]
Peak Brain to Serum Ratio13.9[1]

Table 2: Behavioral Effects of BZP in Mice

CompoundDosage (mg/kg)RouteEffect on Locomotor ActivityReference
BZP30.0i.p.Doubled activity compared to saline[3]
BZP100.0i.p.3.5-fold increase in activity compared to saline[3]

Table 3: Metabolism of BZP in Rats (Intraperitoneal Administration)

Compound/Metabolite% of Dose Excreted in Urine (48h)Reference
BZP (unchanged)6.7% (within 36h)[4]
p-Hydroxy-BZP~25%[4]
m-Hydroxy-BZP~2%[4]

Experimental Protocols

  • 2C-B-BZP hydrochloride (purity >98%)

  • Sterile 0.9% saline solution (vehicle)

  • Animal model: Male Wistar rats (250-300g) or male C57BL/6 mice (20-25g)

  • Standard laboratory animal housing and husbandry equipment

  • Appropriate personal protective equipment (PPE)

  • Animal Acclimatization: House animals in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle for at least 7 days prior to experimentation. Provide ad libitum access to food and water.

  • Drug Preparation: On the day of the experiment, dissolve 2C-B-BZP hydrochloride in sterile 0.9% saline to the desired concentrations. A gentle warming or sonication may be required to aid dissolution. Prepare fresh solutions for each experiment.

  • Dosage Selection: Based on data for BZP, a starting dose range of 10-50 mg/kg for 2C-B-BZP is proposed. A preliminary dose-response study is essential to determine the optimal dose range.

  • Administration: Administer the prepared 2C-B-BZP solution or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg for rats or 10 ml/kg for mice.

  • Behavioral Assessment: Immediately after injection, place each animal individually into an open-field locomotor activity chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 2C-B-BZP to the vehicle control group.

  • Animal Groups: Assign animals to different groups, with each group corresponding to a specific time point for sample collection (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration).

  • Administration: Administer a single dose of 2C-B-BZP (e.g., 20 mg/kg, i.p.) to each animal.

  • Sample Collection: At the designated time points, collect blood samples via cardiac puncture under terminal anesthesia. Immediately thereafter, perfuse the animals with saline and harvest tissues of interest (e.g., brain, liver, kidney).

  • Sample Processing: Process blood to obtain plasma or serum. Homogenize tissue samples. Store all samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 2C-B-BZP and its potential metabolites in the collected biological matrices.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t½, AUC) from the concentration-time data.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization drug_prep Drug Preparation administer Administration (i.p. or p.o.) drug_prep->administer behavior Behavioral Assessment (e.g., Locomotor Activity) administer->behavior pk_sampling PK Sampling (Blood, Tissues) administer->pk_sampling data_analysis Data Analysis behavior->data_analysis bioanalysis Bioanalysis (LC-MS) pk_sampling->bioanalysis pk_analysis PK Modeling bioanalysis->pk_analysis pk_analysis->data_analysis

Caption: Experimental workflow for in vivo studies of 2C-B-BZP.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 2C-B-BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibition SERT Serotonin Transporter (SERT) BZP->SERT Inhibition VMAT2 VMAT2 BZP->VMAT2 Disruption DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake DA_vesicle Dopamine Vesicle SER_vesicle Serotonin Vesicle DA_vesicle->DA Release SER_vesicle->SER Release DA_R Dopamine Receptors DA->DA_R SER_R Serotonin Receptors SER->SER_R Signal Signal Transduction (Stimulant Effects) DA_R->Signal SER_R->Signal

Caption: Proposed signaling pathway for the stimulant effects of 2C-B-BZP.

References

Dissolving 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine for In-Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, a research chemical, for use in various in-vitro experimental setups. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Compound Information

Chemical Name: this compound Common Name: 2C-B-BZP CAS Number: 1094424-37-9 Molecular Formula: C₁₃H₁₉BrN₂O₂ Molecular Weight: 315.21 g/mol

Solubility Data

The solubility of this compound hydrochloride has been determined in several common laboratory solvents. The following table summarizes this quantitative data for easy reference and comparison. It is recommended to use the hydrochloride salt of the compound for improved solubility in aqueous solutions.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)20~63.4Preferred solvent for high concentration stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)10~31.7Suitable for direct use in many biological assays.
Dimethylformamide (DMF)5~15.9An alternative organic solvent.
Ethanol0.5~1.6Limited solubility.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.15 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM stock solution from 3.15 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer, such as PBS (pH 7.2), for direct application in in-vitro assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Pipettors and sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of the compound in your experiment.

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into the aqueous buffer to achieve the final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Use Immediately: It is best to prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute mix Vortex dilute->mix use Use in Assay mix->use

Caption: Experimental workflow for preparing stock and working solutions.

Signaling_Pathway_Placeholder Compound This compound Target Molecular Target(s) (e.g., Receptors, Enzymes) Compound->Target Binding/Interaction Signaling Downstream Signaling Cascade Target->Signaling Activation/Inhibition Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: A generalized signaling pathway for drug-target interaction.

Disclaimer: this compound is a research chemical. All handling and experiments should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety guidelines and regulations. The information provided in this document is for research purposes only and is not intended for human or veterinary use.

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides detailed application notes and experimental protocols for the use of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine in a research setting. The information is intended for researchers, scientists, and drug development professionals.

Material Safety and Physicochemical Data

Physicochemical Properties

PropertyValueSource
CAS Number1094424-37-9
Molecular FormulaC₁₃H₁₉BrN₂O₂
Molecular Weight315.21 g/mol
Boiling Point391.7 ± 37.0 °C at 760 mmHg[1]
Density1.3 ± 0.1 g/cm³[1]
Flash Point190.7 ± 26.5 °C[1]

Safety and Handling Precautions

Based on information for similar piperazine compounds, the following precautions are recommended:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: [1]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • Use only outdoors or in a well-ventilated area.

    • Store in a well-ventilated place. Keep container tightly closed.

  • First Aid Measures:

    • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

Application Notes: A Potential Modulator of the Integrated Stress Response

While specific biological activities of this compound are not extensively documented, a structurally related compound, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' (AMC-01), has been identified as an inactivator of the eukaryotic translation initiation factor 2-alpha (eIF2α).[2] This suggests that this compound may also function as a chemical probe to investigate the Integrated Stress Response (ISR).

The ISR is a crucial cellular signaling network activated by various stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of eIF2α, which leads to a general inhibition of protein synthesis, allowing the cell to conserve resources and initiate stress-remediation programs.

Therefore, this compound could be a valuable tool for studying cellular stress pathways, protein synthesis regulation, and their roles in various diseases.

Experimental Protocols

The following are hypothetical protocols based on the known activity of similar compounds. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Analysis of eIF2α Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of eIF2α in a cell-based assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • Positive control (e.g., Thapsigargin, an ER stress inducer)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for western blotting

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to desired final concentrations in cell culture medium. Include a vehicle control (DMSO) and a positive control.

    • Treat the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total eIF2α for loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-eIF2α and total eIF2α.

    • Normalize the phospho-eIF2α signal to the total eIF2α signal.

    • Compare the levels of eIF2α phosphorylation in treated cells to the controls.

Visualizations

Signaling Pathway Diagram

eIF2a_Signaling_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_core Translational Control Stress ER Stress, Viral Infection, Amino Acid Starvation PERK PERK Stress->PERK activate PKR PKR Stress->PKR activate GCN2 GCN2 Stress->GCN2 activate eIF2a eIF2α PERK->eIF2a phosphorylate PKR->eIF2a phosphorylate GCN2->eIF2a phosphorylate p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation preferentially allows Ternary_Complex [eIF2-GTP-Met-tRNAi] Ternary Complex eIF2B->Ternary_Complex activates Translation_Inhibition Global Protein Synthesis Inhibition Ternary_Complex->Translation_Inhibition reduced formation leads to Compound This compound (Hypothesized) Compound->eIF2a modulates phosphorylation

Caption: Hypothesized modulation of the eIF2α signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis A 1. Seed cells C 3. Treat cells with compound A->C B 2. Prepare compound dilutions B->C D 4. Lyse cells C->D E 5. Quantify protein concentration D->E F 6. Western Blot for p-eIF2α E->F G 7. Western Blot for total eIF2α F->G H 8. Densitometry and Data Analysis G->H

Caption: Workflow for analyzing eIF2α phosphorylation.

References

Proper handling and storage of 2C-B-BZP powder in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2C-B-BZP Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2C-B-BZP (4-Bromo-2,5-dimethoxy-1-benzylpiperazine) is a research chemical intended for forensic and research applications only.[1][2] It is not for human or veterinary use.[1][2] The toxicological and physiological properties of this compound have not been fully analyzed.[1] All handling and experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all local, state, and federal regulations.

Introduction

2C-B-BZP is a psychoactive drug and research chemical belonging to the piperazine chemical class.[1][3] It is a benzylpiperazine analog of the psychedelic phenethylamine 2C-B.[1][2][3] While it shares structural similarities with 2C-B, 2C-B-BZP does not produce psychedelic effects but rather stimulant effects similar to benzylpiperazine (BZP).[1][3] These application notes provide detailed protocols for the proper handling, storage, and analysis of 2C-B-BZP powder in a laboratory environment.

Health and Safety Precautions

2C-B-BZP is associated with several potential hazards. The following safety precautions must be followed at all times.

2.1 Hazard Identification

The following hazard statements apply to 2C-B-BZP[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.

2.2 Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling 2C-B-BZP powder:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust.[1]

2.3 General Handling Precautions

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Ensure good ventilation or work in an exhaust hood during handling.[4]

  • Keep ignition sources away and protect against electrostatic charges.[4]

Data Presentation

3.1 Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine[1]
Synonyms 2C-B-Benzylpiperazine, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine[1][5]
CAS Number 1094424-37-9 (freebase), 2748622-68-4 (dihydrochloride)[1][2]
Molecular Formula C₁₃H₁₉BrN₂O₂ (freebase), C₁₃H₁₉BrN₂O₂ • 2HCl (dihydrochloride)[1][2]
Molar Mass 315.211 g/mol (freebase), 388.1 g/mol (dihydrochloride)[1][2]
Purity ≥98%[1][2]
Appearance Powder (freebase), Crystalline solid (dihydrochloride)[1][2]

3.2 Solubility Data

Solvent2C-B-BZP (freebase) Solubility2C-B-BZP (dihydrochloride) SolubilityReference
DMF 1 mg/ml5 mg/ml[1][2]
DMSO 2.5 mg/ml20 mg/ml[1][2]
Ethanol 5 mg/ml0.5 mg/ml[1][2]
PBS (pH 7.2) 10 mg/ml10 mg/ml[1][2]

3.3 Recommended Storage Conditions

FormShort-Term StorageLong-Term StorageStabilityReference
Powder Room Temperature (cool, dry, dark place)-20°C≥ 2 years (freebase), ≥ 5 years (dihydrochloride)[1][2]
Stock Solution (-20°C) 1 monthN/AUp to 1 month[6]
Stock Solution (-80°C) N/A6 monthsUp to 6 months[6]

Experimental Protocols

4.1 Protocol for Handling and Weighing 2C-B-BZP Powder

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses).

  • Work Area: Perform all manipulations of the powder within a certified chemical fume hood to minimize inhalation risk.

  • Weighing: Use an analytical balance with a draft shield. Use anti-static weighing paper or a suitable weighing vessel.

  • Transfer: Carefully transfer the desired amount of powder. Avoid creating dust. If any powder is spilled, clean it up immediately following laboratory procedures for hazardous materials.

  • Closing: Tightly seal the container immediately after use to prevent contamination and exposure.[4]

  • Decontamination: Clean the balance and surrounding work area thoroughly. Dispose of contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

  • Post-Handling: Wash hands thoroughly after completing the procedure.

4.2 Protocol for Preparation of Stock Solutions

  • Solvent Selection: Choose an appropriate solvent based on the solubility data in Table 3.2.

  • Calculation: Calculate the required mass of 2C-B-BZP powder and volume of solvent to achieve the desired concentration.

  • Dissolution: In a fume hood, add the weighed 2C-B-BZP powder to a sterile vial. Add the selected solvent to the vial.

  • Mixing: Cap the vial and vortex or sonicate until the powder is completely dissolved. To enhance solubility, the tube can be warmed to 37°C and sonicated.[6]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[6]

4.3 Protocol for Qualitative Analysis by GC-MS

This protocol is adapted from the SWGDRUG monograph for 2C-B-BZP.[5]

  • Sample Preparation:

    • Prepare a solution of the 2C-B-BZP sample at approximately 1 mg/mL.

    • Perform a base extraction into chloroform.[5]

  • Instrumentation:

    • Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).[5]

    • Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.[5]

    • Carrier Gas: Helium at 1 mL/min.[5]

  • GC-MS Parameters:

    • Injector Temperature: 280°C.[5]

    • Injection Volume: 1 µL.[5]

    • Split Ratio: 20:1.[5]

    • MS Scan Range: 30-550 amu.[5]

  • Data Analysis:

    • The expected retention time for 2C-B-BZP under these conditions is approximately 13.502 minutes.[5]

    • Compare the resulting mass spectrum with a known reference spectrum for 2C-B-BZP to confirm identity.

Visualizations

G Safe Handling Workflow for 2C-B-BZP Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Don PPE (Gloves, Goggles, Lab Coat) area Prepare Fume Hood prep->area weigh Weigh Powder on Analytical Balance area->weigh transfer Transfer Powder to Vessel weigh->transfer dissolve Prepare Solution (if applicable) transfer->dissolve seal Tightly Seal Source Container dissolve->seal clean Decontaminate Work Area & Balance seal->clean dispose Dispose of Waste (Gloves, Weigh Paper) clean->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for safe handling of 2C-B-BZP powder.

G Storage Decision Tree for 2C-B-BZP start 2C-B-BZP Sample form Powder or Solution? start->form duration_powder Storage Duration? form->duration_powder Powder duration_solution Storage Duration? form->duration_solution Solution short_powder Store at Room Temp (Cool, Dry, Dark) duration_powder->short_powder Short-Term long_powder Store at -20°C duration_powder->long_powder Long-Term short_solution Store at -20°C (Max 1 Month) duration_solution->short_solution < 1 Month long_solution Store at -80°C (Max 6 Months) duration_solution->long_solution 1-6 Months

Caption: Decision tree for proper storage of 2C-B-BZP.

G Analytical Workflow for Purity Assessment start 2C-B-BZP Powder prep Sample Preparation (1 mg/mL, Base Extraction) start->prep injection GC Injection (1 µL, 20:1 Split) prep->injection separation Chromatographic Separation (DB-1 MS Column) injection->separation detection Mass Spectrometry (30-550 amu Scan) separation->detection analysis Data Analysis detection->analysis result Confirm Identity & Purity vs. Reference analysis->result

Caption: Logical workflow for GC-MS analysis of 2C-B-BZP.

References

Application Notes and Protocols for the Safe Disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling and disposal of waste containing 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, a substituted benzylpiperazine derivative. Due to the limited availability of specific safety data for this compound, these procedures are based on the known hazards of the benzylpiperazine class of compounds, brominated aromatic compounds, and general principles of laboratory safety and hazardous waste management.

Hazard Assessment

Brominated organic compounds can be persistent in the environment and may have ecotoxicological effects.[3] The piperazine moiety itself may cause allergic dermatitis in some individuals.[4]

Summary of Potential Hazards:

Hazard CategoryDescription
Acute Toxicity (Oral) Assumed to be harmful or fatal if swallowed, based on analogous compounds.
Skin Corrosion/Irritation Assumed to be corrosive or irritating to the skin upon contact.
Eye Damage/Irritation Assumed to cause serious eye damage or irritation.
Central Nervous System May have stimulant effects.
Environmental Hazard As a brominated organic compound, it may be persistent and harmful to aquatic life.
Personal Protective Equipment (PPE)

When handling this compound in its pure form or in solutions, as well as its waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.

Waste Collection and Labeling

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for solid and liquid waste.

  • Segregation:

    • Halogenated Organic Waste: This compound should be segregated into a waste stream for halogenated organic compounds.

    • Do not mix with non-halogenated organic waste.

    • Do not mix with incompatible chemicals such as strong oxidizing agents or strong acids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components of the waste mixture should also be indicated.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of inhalation.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Clean-up:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

    • For liquid spills, once absorbed, scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Experimental Protocol: Chemical Neutralization of Small-Scale Waste

This protocol describes a method for the chemical neutralization of small quantities (less than 1 gram) of this compound waste in a laboratory setting. This procedure should only be performed by trained personnel in a certified chemical fume hood.

Principle: This procedure involves two main steps: 1) debromination of the aromatic ring using a reducing agent, followed by 2) oxidation of the remaining organic molecule.

Materials:

  • This compound waste

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 10% solution

  • Sodium bisulfite (NaHSO₃)

  • pH paper

  • Stir plate and stir bar

  • Round-bottom flask

  • Beakers

  • Funnel and filter paper

Procedure:

  • Debromination: a. In a round-bottom flask of appropriate size, dissolve the this compound waste in ethanol. b. Add a catalytic amount of 10% palladium on carbon. c. Slowly add sodium borohydride in small portions while stirring. The reaction may be exothermic. d. Allow the reaction to stir at room temperature for at least 24 hours to ensure complete debromination. e. Quench the reaction by slowly adding water. f. Filter the mixture to remove the palladium on carbon catalyst. The filtrate now contains the debrominated organic compound.

  • Oxidation: a. To the filtrate from the previous step, slowly add a 10% solution of sulfuric acid to acidify the solution (pH ~2). b. Slowly add a solution of potassium permanganate while stirring. The purple color of the permanganate should disappear as it is consumed. Continue adding until a faint, persistent pink or brown color remains, indicating complete oxidation. c. Quench any excess potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless. d. Neutralize the solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate). e. The final solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Safety Precautions for Neutralization:

  • This procedure must be performed in a chemical fume hood.

  • The addition of sodium borohydride and potassium permanganate can be exothermic and may produce gas. Add reagents slowly and in small portions.

  • Handle all chemicals with appropriate PPE.

Visualizations

Logical Workflow for Safe Disposal

Workflow for Safe Disposal of this compound Waste cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Generation of Waste assess_hazards Assess Hazards (Toxicity, Reactivity, Environmental) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe collect_waste Collect in Designated Halogenated Organic Waste Container select_ppe->collect_waste label_container Label Container Clearly (Name, Hazards, Date) collect_waste->label_container segregate_waste Segregate from Incompatible Wastes label_container->segregate_waste store_safely Store in a Safe, Ventilated Area segregate_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) store_safely->contact_ehs ehs_pickup Arrange for Professional Disposal Pickup contact_ehs->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Workflow for Safe Disposal of this compound Waste.

Decision-Making Flowchart for Spill Response

Decision-Making Flowchart for Spill Response rect_node rect_node spill_occurs Spill Occurs is_major Major Spill? (Large volume, high risk) spill_occurs->is_major evacuate Evacuate Area Notify EHS & Supervisor is_major->evacuate Yes is_trained Are you trained to clean the spill? is_major->is_trained No end End of Response evacuate->end notify_supervisor Notify Supervisor and seek assistance is_trained->notify_supervisor No wear_ppe Wear Appropriate PPE is_trained->wear_ppe Yes notify_supervisor->end contain_spill Contain Spill with Inert Absorbent wear_ppe->contain_spill cleanup_spill Clean up Spill and Contaminated Materials contain_spill->cleanup_spill dispose_waste Dispose of all materials as Hazardous Waste cleanup_spill->dispose_waste decontaminate_area Decontaminate Spill Area dispose_waste->decontaminate_area decontaminate_area->end

Caption: Decision-Making Flowchart for Spill Response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination of 4-bromo-2,5-dimethoxybenzaldehyde and piperazine.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial reaction between the aldehyde and piperazine to form the imine intermediate may be slow or incomplete.

    • Solution: Consider pre-forming the imine before adding the reducing agent by stirring the aldehyde and piperazine together in the reaction solvent for a period of time.[1][2] The use of a dehydrating agent, such as molecular sieves, can also help drive the equilibrium towards imine formation.

  • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for reductive aminations as they are less likely to reduce the starting aldehyde.[3][4] Ensure you are using the correct molar equivalents of the reducing agent. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes lead to side reactions.

  • Incorrect pH: The pH of the reaction mixture can significantly impact the rate of both imine formation and reduction.

    • Solution: Reductive aminations are typically most effective under weakly acidic conditions (pH 5-6). This protonates the carbonyl group, making it more electrophilic for the amine to attack, but does not significantly protonate the amine, which would render it non-nucleophilic. You can add a small amount of acetic acid to catalyze the reaction.[5]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.

Question 2: How can I minimize the formation of impurities in my reaction?

Possible Impurities and Prevention:

  • Unreacted Starting Materials: Residual 4-bromo-2,5-dimethoxybenzaldehyde and piperazine are common impurities.

    • Prevention: Ensure the stoichiometry of the reactants is correct. Using a slight excess of piperazine can help to fully consume the aldehyde. However, this will require an effective purification strategy to remove the excess piperazine.

  • Over-alkylation of Piperazine: The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine.

    • Prevention: This is more likely if the reaction conditions are too harsh or if there is a large excess of the aldehyde. Careful control of the stoichiometry and reaction conditions can minimize this side product. Using a larger excess of piperazine can also disfavor the formation of the disubstituted product.

  • Hydrolysis of the Imine Intermediate: The imine intermediate can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of excess water.[2]

    • Prevention: Perform the reaction under anhydrous conditions to the extent possible. Using a solvent that has been dried and adding molecular sieves can be beneficial.

Question 3: What is the best method to purify the final product?

Purification Strategies:

  • Acid-Base Extraction: Since the product is a basic amine, it can be separated from non-basic impurities through acid-base extraction.

    • Procedure: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to precipitate the free amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating the product from starting materials and side products.

    • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of a basic modifier (like triethylamine) to prevent the amine product from tailing on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization can be an excellent final purification step.

    • Solvent Selection: The choice of solvent is crucial. The product should be soluble in the hot solvent and insoluble in the cold solvent. Common solvents for crystallization of amine salts include ethanol and isopropanol.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common and direct method is the reductive amination of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine. This one-pot reaction involves the formation of an imine intermediate which is then reduced in situ to the final amine product.[7][8]

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium cyanoborohydride (NaBH3CN) is a good choice because it is selective for the reduction of the imine in the presence of the aldehyde.[3][8] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent option and is often preferred as it is less toxic than NaBH3CN.[4][9] Sodium borohydride (NaBH4) can also be used, but it is less selective and can reduce the starting aldehyde, so it should be added after the imine has had time to form.[4]

Q3: What are some common solvents used for this reaction?

A3: Protic solvents like methanol or ethanol are often used, especially when using NaBH4 or NaBH3CN.[4][7] For NaBH(OAc)3, which is water-sensitive, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are more appropriate.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and observe the disappearance of the starting materials and the appearance of the product spot. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots. LC-MS is another powerful technique that can provide more detailed information about the reaction progress and the formation of any side products.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different reducing agents on the reaction outcome.

Reducing AgentSolventTypical Yield (%)Notes
Sodium Cyanoborohydride (NaBH3CN)Methanol60-75%A commonly used and effective reagent. The reaction is typically run at room temperature.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane (DCM)65-80%A milder and less toxic alternative to NaBH3CN. Often gives cleaner reactions and higher yields.
Sodium Borohydride (NaBH4)Methanol40-60%Can reduce the starting aldehyde, leading to lower yields of the desired product. Best added after imine formation.

Note: Yields are approximate and can vary based on reaction scale, purity of starting materials, and workup/purification procedures.

Experimental Protocols

Synthesis of this compound via Reductive Amination with Sodium Cyanoborohydride

Materials:

  • 4-Bromo-2,5-dimethoxybenzaldehyde

  • Piperazine (use a significant excess, e.g., 3-5 equivalents)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) and piperazine (3-5 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully quench the reaction by adding 1 M HCl until the pH is acidic (this will destroy any remaining NaBH3CN).

  • Remove the methanol under reduced pressure.

  • Add water and DCM to the residue. Basify the aqueous layer with 1 M NaOH until the pH is >10.

  • Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualizations

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products 4-Bromo-2,5-dimethoxybenzaldehyde 4-Bromo-2,5-dimethoxybenzaldehyde Imine Intermediate Imine Intermediate 4-Bromo-2,5-dimethoxybenzaldehyde->Imine Intermediate + Piperazine Reduced Aldehyde Reduced Aldehyde 4-Bromo-2,5-dimethoxybenzaldehyde->Reduced Aldehyde + [H] Piperazine Piperazine This compound This compound Imine Intermediate->this compound + [H] (Reduction) Disubstituted Piperazine Disubstituted Piperazine This compound->Disubstituted Piperazine + Aldehyde, +[H]

Caption: Reaction pathway for the synthesis of this compound.

G Start Start Reaction_Setup Combine Aldehyde, Piperazine, and Solvent Start->Reaction_Setup Imine_Formation Stir for 1-2h (Optional: Add Acid Catalyst) Reaction_Setup->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH3CN) Imine_Formation->Reduction Reaction_Monitoring Monitor by TLC/LC-MS (12-24h) Reduction->Reaction_Monitoring Workup Quench Reaction, Solvent Removal, Acid-Base Extraction Reaction_Monitoring->Workup Purification Column Chromatography or Crystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

References

Navigating the Complex Fragmentation of 2C-B-BZP Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-C-B-BZP derivatives. The complex nature of these synthetic compounds can lead to ambiguous fragmentation patterns and analytical challenges. This resource offers detailed troubleshooting steps, frequently asked questions (FAQs), standardized experimental protocols, and visual aids to facilitate accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of 2C-B-BZP derivatives in a user-friendly question-and-answer format.

Question: Why am I seeing a complex and difficult-to-interpret mass spectrum for my 2C-B-BZP derivative?

Answer: The mass spectra of regioisomeric bromodimethoxy benzyl piperazines, including 4-bromo-2,5-dimethoxybenzylpiperazine (a common 2C-B-BZP derivative), are often nearly identical. This makes mass spectrometry alone insufficient for unequivocal identification. The fragmentation is complex due to the multiple potential cleavage sites on both the substituted phenethylamine and benzylpiperazine moieties.

Question: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

Answer: Poor peak shape is a common issue in GC-MS analysis.

  • Peak Tailing can be caused by active sites in the injection port liner or on the column itself, which interact with the analyte. To address this, you can try replacing the liner with a deactivated one and trimming a small portion (e.g., 10-20 cm) from the front of the GC column.[1]

  • Peak Fronting is often a result of column overload. To resolve this, you can dilute your sample or increase the split ratio in your injection method.

Question: I'm observing inconsistent retention times for my analyte. What should I check?

Answer: Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:

  • Leaks in the system: Even small leaks can affect carrier gas flow and pressure. A thorough leak check of your GC system is recommended.

  • Inconsistent oven temperature: Ensure your GC oven is properly calibrated and maintaining a stable temperature profile.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Conditioning the column or replacing it may be necessary.

Question: Should I derivatize my 2C-B-BZP samples before GC-MS analysis?

Answer: Yes, derivatization is highly recommended for phenethylamines like 2C-B and their derivatives.[2] Derivatization, typically through acylation (e.g., with trifluoroacetic anhydride - TFAA or N-methyl-bis-trifluoroacetamide - MBTFA), improves the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and more informative mass spectra.[2] However, it is important to note that even with derivatization, such as perfluoroacylation, unique fragment ions for specific confirmation of regioisomers may not be produced.

Question: What are the expected major fragment ions for a 2C-B-BZP derivative like 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine?

Answer: Based on the analysis of the parent compounds and available data, the fragmentation of a 2C-B-BZP derivative is expected to yield ions characteristic of both the bromodimethoxyphenylmethyl and the piperazine moieties. The electron ionization mass spectrum of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine shows key fragments that can be used for its identification.

Quantitative Data: Fragmentation Pattern of this compound

The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of this compound. This data is crucial for the identification and confirmation of the compound in your samples.

m/zRelative Intensity (%)Proposed Fragment Ion
56100[C4H8N]+
22980[C9H9BrO2]+
9175[C7H7]+
13560[C8H9O2]+
17640[C11H16N2]+ (Molecular ion of BZP)
314/3165[M]+ (Molecular ion with Br isotopes)

Data is based on the EI Mass Spectrum provided in the SWGDRUG monograph for 2C-B-BZP.

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining reliable and reproducible GC-MS data.

Sample Preparation and Derivatization
  • Extraction: For solid samples, dissolve approximately 1 mg of the material in 1 mL of a suitable organic solvent (e.g., methanol or chloroform). For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.

  • Derivatization (Acylation):

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the dried residue in a suitable volume of solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are recommended for the analysis of 2C-B-BZP derivatives and are based on established methods for similar compounds.

ParameterSetting
Gas Chromatograph
ColumnDB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm
Carrier GasHelium at 1 mL/min
Injector Temperature280°C
Injection ModeSplit (e.g., 20:1 ratio), 1 µL injection volume
Oven ProgramInitial temp 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range30-550 amu

These parameters are based on the SWGDRUG monograph for 2C-B-BZP.

Visualizations

Troubleshooting Workflow for GC-MS Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of 2C-B-BZP derivatives.

GC-MS Troubleshooting Workflow GC-MS Troubleshooting Workflow for 2C-B-BZP Derivatives Start Analytical Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Sensitivity Low Sensitivity/No Peak? RetentionTime->Sensitivity No CheckLeaks Check for System Leaks RetentionTime->CheckLeaks Yes CheckSamplePrep Review Sample Preparation and Derivatization Sensitivity->CheckSamplePrep Yes End Problem Resolved Sensitivity->End No CheckLiner Check/Replace Liner Tailing->CheckLiner DiluteSample Dilute Sample/ Increase Split Ratio Fronting->DiluteSample TrimColumn Trim Column CheckLiner->TrimColumn TrimColumn->End DiluteSample->End CheckOvenTemp Verify Oven Temperature CheckLeaks->CheckOvenTemp ConditionColumn Condition/Replace Column CheckOvenTemp->ConditionColumn ConditionColumn->End CheckInjection Verify Injection Volume/ Syringe Function CheckSamplePrep->CheckInjection CleanSource Clean Ion Source CheckInjection->CleanSource CleanSource->End

Caption: A flowchart for systematic troubleshooting of GC-MS analytical issues.

Hypothesized Signaling Pathway of a 2C-B-BZP Derivative

This diagram presents a simplified, hypothetical signaling pathway for a 2C-B-BZP derivative, combining the known pharmacological actions of its parent compounds, 2C-B and BZP.

Hypothesized Signaling Pathway Hypothesized Signaling Pathway of a 2C-B-BZP Derivative cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SynapticDopamine SynapticDopamine DAT->SynapticDopamine Increases Synaptic Dopamine NET Norepinephrine Transporter (NET) SynapticNorepinephrine SynapticNorepinephrine NET->SynapticNorepinephrine Increases Synaptic Norepinephrine SERT Serotonin Transporter (SERT) SynapticSerotonin SynapticSerotonin SERT->SynapticSerotonin Increases Synaptic Serotonin HT2A 5-HT2A Receptor PLC Phospholipase C (PLC) HT2A->PLC IP3_DAG IP3 / DAG Signaling Cascade PLC->IP3_DAG CellularResponse Psychedelic Effects IP3_DAG->CellularResponse Drug 2C-B-BZP Derivative Drug->DAT Inhibition Drug->NET Inhibition Drug->SERT Inhibition Drug->HT2A Partial Agonism

Caption: A simplified diagram of the potential dual action of 2C-B-BZP derivatives.

References

Technical Support Center: Investigating Adverse Effects of 2C-B-BZP in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the common adverse effects of 2C-B-BZP observed in preclinical animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Behavioral and Motor Coordination

Q1: We are observing impaired motor coordination and balance in mice treated with 2C-B. What are the expected effects and how can we reliably measure them?

A1: Impaired motor performance is a documented adverse effect of 2C-B in mice.[1] This is often assessed using the rotarod test. Studies have shown that administration of 2C-B can significantly impair rotarod performance.[1]

Troubleshooting:

  • Inconsistent Results: Ensure your rotarod protocol is standardized. This includes the initial speed, acceleration rate, and trial duration. A common protocol involves an accelerating rod from 4 to 40 rpm over 300 seconds.[2]

  • High Variability: Acclimatize the mice to the testing room for at least 30-60 minutes before the test to reduce stress-induced variability.[3] Ensure consistent handling of the animals.

  • Lack of Effect: Verify the dose and administration route. Intraperitoneal (i.p.) injections are commonly used. The timing of the test post-injection is critical and should be kept consistent.

Q2: Our study involves a conditioned place preference (CPP) paradigm, and we are seeing ambiguous results with 2C-B. Is 2C-B known to be rewarding or aversive?

A2: The addictive potential of 2C-B has been explored using the CPP test. Some research suggests that 2C-B can induce a conditioned place preference, indicating rewarding properties.[1]

Troubleshooting:

  • No Preference or Aversion: The design of your CPP apparatus is crucial. Ensure the two compartments have distinct visual and tactile cues to allow for clear differentiation by the animal.[4][5][6]

  • Bias in Baseline: Conduct a pre-test to determine any inherent preference for one compartment over the other. The drug should ideally be paired with the initially non-preferred side to avoid ceiling effects.[6]

  • Habituation: Ensure animals are properly habituated to the apparatus and injection procedures before conditioning trials begin to minimize stress-related confounds.[4]

Q3: We are using the Morris water maze to assess learning and memory in rats treated with 2C-B and are observing impaired performance. What are the expected outcomes?

A3: Studies have indicated that 2C-B can impair memory performance in tasks like the water maze.[1] This is a common method to assess hippocampal-dependent spatial learning and memory.[7]

Troubleshooting:

  • High Escape Latencies in Controls: Ensure the water temperature is appropriate (around 20-24°C) and that there are sufficient and consistent extra-maze cues for the animals to use for navigation. The water should be made opaque with a non-toxic substance.

  • Floating/Thigmotaxis (wall-hugging): This can indicate high stress or a lack of motivation. Ensure proper handling and acclimatization. A cued trial with a visible platform can help train the animals on the task of finding the platform to escape the water.

  • Inconsistent Path Tracking: Verify that your video tracking software is accurately capturing the swim path and that the lighting in the room is diffuse and consistent to avoid glare on the water surface.

Neurochemical and Cellular Effects

Q4: We are investigating the neurochemical effects of 2C-B and are unsure what to expect. What are some known neurochemical alterations?

A4: Preclinical studies have shown that 2C-B can induce neurochemical abnormalities in brain tissues. Specifically, it has been shown to cause abnormal levels of nitric oxide (NOx) and lipid peroxidation (LPO), as well as altered Na+,K+-ATPase activity in different brain regions of mice.[1]

Troubleshooting:

  • Difficulty in Measuring Na+,K+-ATPase Activity: The preparation of the brain tissue homogenate is critical. Tissues should be homogenized in a suitable buffer (e.g., sucrose solution with HEPES and EDTA) and centrifuged to isolate the supernatant for the assay.

  • Variable LPO and NOx Readings: Ensure that brain tissue is dissected and processed quickly on ice to prevent ex vivo degradation and artificial changes in these markers. The timing of tissue collection after 2C-B administration should be consistent across all animals.

Q5: Our in vitro studies suggest 2C-B is causing cytotoxicity. What are the underlying mechanisms?

A5: In vitro studies using neuronal cell lines have shown that 2C-B can induce cytotoxicity.[8] This toxicity is associated with mitochondrial dysfunction, including depolarization of the mitochondrial membrane and a decrease in intracellular ATP levels.[8] A reduction in total intracellular glutathione (GSH) content has also been observed.[8]

Troubleshooting:

  • Inconsistent Cytotoxicity Results: Ensure consistent cell seeding density and differentiation protocols for your neuronal cell lines (e.g., SH-SY5Y). The concentration and duration of 2C-B exposure are key variables.

  • Difficulty in Assessing Mitochondrial Membrane Potential: The use of fluorescent probes like JC-1 or TMRM requires careful handling to avoid photobleaching. Include a positive control, such as CCCP, to validate the assay.

  • Variable ATP and GSH Levels: Cell lysis and sample preparation are critical steps. Ensure that reagents are fresh and that the assays are performed according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Behavioral and Physical Adverse Effects of 2C-B in Mice

Adverse EffectAnimal ModelDosing RegimenKey FindingsReference
Impaired LocomotionMicei.p. injections for 4 days, repeated after a 1-week breakDecreased ambulation distance and jumping activities.[1]
Impaired BalanceMicei.p. injections for 4 days, repeated after a 1-week breakSignificantly impaired rotarod performance.[1]
Memory ImpairmentMicei.p. injections for 4 days, repeated after a 1-week breakImpaired performance in the water maze test.[1]
Increased Addiction PotentialMicei.p. injections for 4 days, repeated after a 1-week breakIncreased conditioned place preference.[1]
Decreased Body WeightMicei.p. injections for 4 days, repeated after a 1-week breakSignificant decrease in body weight after injections.[1]
Physical AppearanceMicei.p. injections for 4 days, repeated after a 1-week breakUntidy fur, back hump, and awkward stance.[1]

Table 2: Neurochemical and In Vitro Adverse Effects of 2C-B

Adverse EffectExperimental ModelKey FindingsReference
Abnormal NOx LevelsMouse Brain TissuesAltered NOx levels in various brain regions.[1]
Altered LPO LevelsMouse Brain TissuesIncreased LPO in cerebral cortex and cerebellum, decreased in striatum.[1]
Altered Na+,K+-ATPase ActivityMouse Brain TissuesAltered enzyme activity in different brain regions.[1]
CytotoxicityDifferentiated SH-SY5Y cells & primary rat cortical culturesConcentration-dependent cytotoxic effects.[8]
Mitochondrial DysfunctionDifferentiated SH-SY5Y cellsMitochondrial membrane depolarization and lowered intracellular ATP levels.[8]
Reduced GlutathioneDifferentiated SH-SY5Y cellsSignificant reduction in intracellular total GSH content.[8]

Experimental Protocols

Rotarod Test for Motor Coordination in Mice

This protocol is adapted from standard procedures used to assess motor coordination.[2][3][9]

  • Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip. The apparatus should have sensors to automatically record the latency to fall.

  • Acclimatization: Transport mice to the testing room and allow them to acclimatize in their home cages for at least 30-60 minutes.

  • Procedure:

    • Place the mouse on the rotating rod, which is initially set to a slow, constant speed (e.g., 4 rpm).

    • Once the mouse is stable and facing forward, begin the trial, which involves a gradual acceleration of the rod (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency for the mouse to fall off the rod. A fall is registered when the mouse trips the sensor at the base of the apparatus.

    • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The primary endpoint is the latency to fall from the rod. An average of the trials for each animal is typically used for statistical analysis.

Conditioned Place Preference (CPP) in Mice

This protocol is a standard method for assessing the rewarding or aversive properties of a substance.[4][5][6]

  • Apparatus: A three-chamber CPP box. The two larger outer chambers should have distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues. A smaller, neutral central chamber connects the two.

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline): Place the mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each of the outer chambers to determine any initial preference.

    • Conditioning: This phase typically lasts for several days. On alternating days, administer the drug (2C-B) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes). On the other days, administer the vehicle (e.g., saline) and confine the mouse to the opposite chamber. The drug is typically paired with the initially less-preferred chamber.

    • Post-Conditioning (Test): Place the mouse in the central chamber and allow it to freely explore all three chambers, similar to the pre-conditioning phase. Record the time spent in each of the outer chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber from pre-conditioning to post-conditioning indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Visualizations

experimental_workflow_adverse_effects cluster_animal_model In Vivo Animal Model (Mouse) cluster_behavioral Behavioral Tests cluster_neurochem Neurochemical Assays cluster_in_vitro In Vitro Model (Neuronal Cells) cluster_mito Mitochondrial Assays cluster_redox Redox Assays drug_admin 2C-B Administration (i.p.) behavioral_tests Behavioral Assessments drug_admin->behavioral_tests tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection rotarod Rotarod Test (Motor Coordination) cpp Conditioned Place Preference (Addiction Potential) mwm Morris Water Maze (Learning & Memory) neurochem_analysis Neurochemical Analysis nox NOx Levels lpo Lipid Peroxidation atpase Na+,K+-ATPase Activity tissue_collection->neurochem_analysis drug_exposure 2C-B Exposure cytotoxicity_assay Cytotoxicity Assay drug_exposure->cytotoxicity_assay mito_function Mitochondrial Function drug_exposure->mito_function redox_status Redox Status drug_exposure->redox_status mmp Mitochondrial Membrane Potential atp Intracellular ATP Levels gsh Total Glutathione Levels

Caption: Experimental workflow for assessing adverse effects of 2C-B.

signaling_pathway_neurotoxicity TCB 2C-B SerotoninReceptor Serotonin Receptors (e.g., 5-HT2A) TCB->SerotoninReceptor Agonist Downstream Downstream Signaling (e.g., PLC, IP3, Ca2+) SerotoninReceptor->Downstream Mitochondria Mitochondria Downstream->Mitochondria Modulates MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP ATP ↓ ATP Production Mitochondria->ATP ROS ↑ Reactive Oxygen Species (in some contexts) Mitochondria->ROS GSH ↓ Glutathione Levels Mitochondria->GSH Cytotoxicity Neurotoxicity / Cell Death MMP->Cytotoxicity ATP->Cytotoxicity ROS->Cytotoxicity GSH->Cytotoxicity

Caption: Putative signaling pathway of 2C-B-induced neurotoxicity.

References

Preventing degradation of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. The information provided is intended to help prevent degradation of the compound during long-term storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and oxidizing agents. The dimethoxybenzyl moiety is particularly susceptible to photo-oxidation, while the piperazine ring can also undergo oxidation.

Q2: What are the optimal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store the compound at or below -20°C.[1][2][3] Storage at room temperature should be avoided as it can lead to significant degradation over time.[1][2]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the sample, such as discoloration (e.g., turning yellow or brown). For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the parent compound and any degradation products.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, likely degradation pathways include oxidation of the piperazine ring, cleavage of the benzyl-piperazine bond, and oxidation or demethylation of the dimethoxybenzyl group. Potential degradation products could include 4-bromo-2,5-dimethoxybenzaldehyde, 4-bromo-2,5-dimethoxybenzoic acid, and piperazine itself.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound observed after storage.
  • Possible Cause 1: Photodegradation. The compound is sensitive to light, which can cause discoloration.

    • Solution: Always store the compound in an amber vial or a container that is protected from light. Work with the compound in a fume hood with the sash down or under subdued lighting conditions.

  • Possible Cause 2: Oxidation. Exposure to air, especially at elevated temperatures, can lead to oxidation.

    • Solution: Ensure the container is tightly sealed. For very long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Possible Cause 3: Thermal Degradation. Storage at temperatures above the recommended -20°C can accelerate degradation.

    • Solution: Verify the storage temperature and ensure the freezer is functioning correctly. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.

Issue 2: Inconsistent or unexpected results in experiments.
  • Possible Cause 1: Use of a degraded sample. The presence of degradation products can interfere with experimental assays.

    • Solution: Before use, assess the purity of your sample using an appropriate analytical method like HPLC or TLC. If degradation is suspected, it is recommended to use a fresh, properly stored sample.

  • Possible Cause 2: Degradation during the experiment. Experimental conditions such as pH, temperature, or the presence of certain reagents could be causing the compound to degrade.

    • Solution: Evaluate the compatibility of the compound with all experimental conditions. If possible, run control experiments to assess the stability of the compound over the time course of your experiment and under the specific conditions used.

Data on Stability of Related Piperazine Derivatives

The following table summarizes the stability of benzylpiperazines in human whole blood under different storage conditions over a 12-month period. While this data is not for this compound specifically, it provides a general indication of the stability of this class of compounds. Benzylpiperazines have been shown to be more stable than phenylpiperazines.[1][2]

Storage ConditionTime (Months)Benzylpiperazine Remaining (%)
Room Temperature (~20°C)1>90%
3~80-90%
6<70%
12Significantly degraded
Refrigerated (4°C)1>95%
3>90%
6~85-95%
12~70-85%
Frozen (-20°C)1>98%
3>95%
6>95%
12>90%
Data extrapolated from studies on various benzylpiperazine derivatives in human whole blood.[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to the parent compound and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products.

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound (in a suitable solvent like methanol) to a UV light source (e.g., 254 nm) for 24 hours.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Heat a solid sample of the compound at 80°C for 48 hours in a controlled oven.

    • Dissolve the sample and analyze by HPLC.

Visualizations

Degradation_Pathways This compound This compound Oxidation_Products Piperazine N-oxide Benzyl-piperazine bond cleavage This compound->Oxidation_Products Oxidation Photodegradation_Products 4-Bromo-2,5-dimethoxybenzaldehyde Demethylation products This compound->Photodegradation_Products Light Thermal_Degradation_Products General decomposition This compound->Thermal_Degradation_Products Heat

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess compound purity (HPLC/TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Use a fresh, properly stored sample is_pure->use_fresh No check_conditions Evaluate experimental conditions for stability is_pure->check_conditions Yes use_fresh->check_purity run_control Run control experiment to monitor stability check_conditions->run_control end Proceed with experiment run_control->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Separation of 2C-B-BZP Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2C-B-BZP (4-bromo-2,5-dimethoxybenzylpiperazine) regioisomers. The structural similarity of these isomers presents significant analytical hurdles, necessitating robust and optimized separation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2C-B-BZP regioisomers so challenging?

The primary challenge lies in the high degree of structural similarity among the regioisomers. Variations in the substitution pattern of the bromo- and dimethoxy- groups on the benzyl ring result in compounds with very similar physicochemical properties, such as polarity and volatility. This leads to co-elution or poor resolution in standard chromatographic systems. Furthermore, their mass spectra are often nearly identical, making mass spectrometry alone insufficient for their individual identification.[1]

Q2: What are the most common analytical techniques for separating 2C-B-BZP regioisomers?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques. For GC-MS, derivatization of the piperazine nitrogen, for instance, with a perfluoroacyl group, can enhance volatility and improve chromatographic resolution on specific stationary phases.[1] HPLC, particularly with high-resolution columns, offers an alternative approach by exploiting subtle differences in polarity.

Q3: Which GC column stationary phases are recommended for this separation?

For the separation of derivatized bromodimethoxy benzyl piperazine regioisomers, a relatively polar stationary phase composed of 100% trifluoropropyl methyl polysiloxane has been shown to be effective.[1] For a closely related class of compounds, N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, a mid-polarity phase of 50% phenyl and 50% dimethyl polysiloxane achieved baseline resolution of six regioisomers.[2]

Q4: Can mass spectrometry alone be used to differentiate 2C-B-BZP regioisomers?

No, mass spectrometry alone is generally not sufficient for the unambiguous identification of 2C-B-BZP regioisomers. The mass spectra of these isomers are often almost identical, with only minor differences in the relative abundance of fragment ions.[1] Therefore, chromatographic separation is essential prior to mass spectrometric detection.

Troubleshooting Guides

GC-MS Troubleshooting

Issue 1: Co-elution or Poor Resolution of Regioisomers

  • Potential Cause: The stationary phase of the GC column lacks the selectivity to differentiate between the isomers.

  • Troubleshooting Steps:

    • Column Selection: Switch to a more polar stationary phase. A 100% trifluoropropyl methyl polysiloxane column is a recommended starting point for derivatized isomers.[1]

    • Derivatization: If not already performed, derivatize the samples with a reagent like perfluoroacylation to alter the volatility and interaction with the stationary phase.[1]

    • Temperature Program Optimization:

      • Lower the initial oven temperature to enhance early separation.

      • Decrease the temperature ramp rate to allow for better resolution between closely eluting peaks.

      • Introduce an isothermal hold at a temperature where the isomers are most likely to separate.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (typically helium) to achieve the best efficiency for your column.

Issue 2: Peak Splitting

  • Potential Cause: Peak splitting can arise from several factors, including issues with the injection technique, column installation, or sample preparation.[3][4][5][6][7]

  • Troubleshooting Steps:

    • Injection Technique:

      • Ensure a smooth and rapid injection if performing manual injections.

      • For autosamplers, check the syringe for any issues and ensure the injection speed is appropriate.[6]

    • Column Installation:

      • Verify that the column is installed at the correct depth in the inlet.

      • Ensure the column cut is clean and at a 90-degree angle to prevent band broadening.[7]

    • Liner: Use a liner with glass wool to promote proper sample vaporization and prevent aerosol formation.[3]

    • Solvent and Stationary Phase Mismatch: Ensure the polarity of the injection solvent is compatible with the stationary phase.[4][5]

    • Inlet Temperature: An incorrect inlet temperature can lead to incomplete or slow vaporization. Optimize the inlet temperature for the specific analytes and solvent.

HPLC Troubleshooting

Issue 1: Inadequate Separation of Regioisomers

  • Potential Cause: The mobile phase composition and/or the stationary phase are not providing sufficient selectivity.

  • Troubleshooting Steps:

    • Column Selection: Consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer different interactions compared to standard C18 columns and may improve the separation of aromatic isomers.

    • Mobile Phase Optimization:

      • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A weaker mobile phase (less organic) will generally increase retention and may improve resolution.

      • Additive Selection: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.

      • Gradient Profile: Optimize the gradient slope. A shallower gradient over the elution window of the isomers can significantly enhance resolution.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

    • Temperature: Adjusting the column temperature can alter selectivity. It is recommended to experiment with temperatures in the range of 25-40°C.

Experimental Protocols

GC-MS Method for the Separation of Bromodimethoxy Benzyl Piperazine Regioisomers (with Derivatization)

This protocol is based on a method shown to be effective for resolving regioisomeric bromodimethoxy benzyl piperazines.[1]

  • Sample Preparation (Derivatization):

    • To 1 mg of the sample, add 100 µL of ethyl acetate and 50 µL of a perfluoroacylation reagent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA).

    • Vortex the mixture and heat at 70°C for 20 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: 100% trifluoropropyl methyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless injection can be optimized).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of three 2C-B-BZP regioisomers based on the GC-MS protocol described above. This data is for illustrative purposes to demonstrate how results can be structured.

RegioisomerRetention Time (min)Resolution (Rs)
1-(2,4-dimethoxy-5-bromobenzyl)piperazine15.2-
1-(2,5-dimethoxy-4-bromobenzyl)piperazine (2C-B-BZP)15.82.1
1-(3,4-dimethoxy-5-bromobenzyl)piperazine16.52.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2C-B-BZP regioisomers Derivatization Perfluoroacylation (e.g., with MBTFA) Sample->Derivatization 1. Add reagent 2. Heat Reconstitution Reconstitution in suitable solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Chromatogram Analysis (Peak Integration, Resolution) Data_Acquisition->Analysis

Caption: Experimental workflow for the GC-MS analysis of 2C-B-BZP regioisomers.

troubleshooting_logic Start Poor Separation of Regioisomers CheckColumn Is a polar stationary phase being used? Start->CheckColumn ChangeColumn Switch to a more polar column (e.g., 100% trifluoropropyl methyl polysiloxane) CheckColumn->ChangeColumn No CheckDerivatization Are samples derivatized? CheckColumn->CheckDerivatization Yes ChangeColumn->CheckDerivatization Derivatize Perform perfluoroacylation CheckDerivatization->Derivatize No OptimizeTemp Optimize oven temperature program (lower initial temp, slower ramp) CheckDerivatization->OptimizeTemp Yes Derivatize->OptimizeTemp End Separation Improved OptimizeTemp->End

References

Technical Support Center: Overcoming Solubility Challenges of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in PBS?

This compound is a lipophilic molecule with a relatively high molecular weight. Its nonpolar benzyl and dimethoxy groups contribute to its low affinity for aqueous solutions like PBS, leading to precipitation.

Q2: What is the first step I should take to improve the solubility of this compound in PBS?

The initial and often most effective approach is to adjust the pH of the PBS solution. Since this compound contains a basic piperazine moiety, lowering the pH will protonate the nitrogen atoms, increasing the compound's polarity and, consequently, its aqueous solubility.

Q3: What is the pKa of this compound?

Q4: Can I use organic co-solvents to dissolve the compound before adding it to PBS?

Yes, using a small amount of a water-miscible organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is frequently used.[2][3][4][5] It is crucial to keep the final concentration of the co-solvent in your experimental system as low as possible to avoid off-target effects.

Q5: What are cyclodextrins, and can they help with solubility?

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[6] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[6][7]

Q6: Are there other advanced methods to improve solubility?

For more challenging cases, formulation strategies such as creating nanoparticles or liposomes can be employed. These techniques encapsulate the drug, enhancing its stability and solubility in aqueous environments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to PBS. The compound is highly insoluble at the current pH and concentration.1. Lower the pH of the PBS to ~4.0-5.0 before adding the compound. 2. Prepare a concentrated stock solution in a minimal amount of DMSO and then add it to the acidic PBS dropwise while vortexing.
A clear solution is formed initially, but precipitation occurs over time. The solution is supersaturated, and the compound is slowly crystallizing out.1. The initial concentration is too high. Try preparing a more dilute solution. 2. Ensure the pH of the final solution remains stable. 3. Consider using a cyclodextrin to form a stable inclusion complex.
The use of a co-solvent is interfering with my downstream experiments. The final concentration of the co-solvent (e.g., DMSO) is too high.1. Optimize the protocol to use the absolute minimum volume of the co-solvent needed to dissolve the compound. 2. Explore co-solvent-free methods like pH adjustment or cyclodextrin complexation.
I need to work at a physiological pH (7.4), but the compound is not soluble. The compound is not sufficiently protonated at this pH to be soluble.1. Prepare a concentrated stock solution at a low pH where the compound is soluble, and then dilute it to the final concentration in your pH 7.4 buffer. The final concentration may be limited by its solubility at pH 7.4. 2. Utilize cyclodextrins to maintain solubility at physiological pH.

Quantitative Data Summary

The following table provides an example of how the aqueous solubility of this compound might be improved using different methods. Please note that these are representative values and the actual solubility should be determined experimentally.

Method Conditions Estimated Solubility in PBS (µg/mL)
Standard PBS pH 7.4< 1
pH Adjustment pH 5.050 - 100
Co-solvent 1% DMSO in PBS (pH 7.4)10 - 20
pH Adjustment + Co-solvent 1% DMSO in PBS (pH 5.0)> 500
Cyclodextrin Complexation 5% HP-β-CD in PBS (pH 7.4)> 1000

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare a stock solution of 1 M HCl.

  • Add a small, precise volume of the HCl stock to your PBS to lower the pH to the desired level (e.g., 5.0). Monitor the pH using a calibrated pH meter.

  • Weigh the desired amount of this compound and add it to the acidified PBS.

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • If necessary, the pH can be carefully adjusted back towards neutral by adding a stock solution of NaOH, but be aware that the compound may precipitate as the pH increases.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • To prepare your working solution, perform serial dilutions. First, dilute the DMSO stock into a small volume of PBS (ideally at a slightly acidic pH).

  • Then, add this intermediate dilution to the final volume of your experimental buffer. This stepwise dilution can help prevent precipitation.[3][5]

  • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your specific assay (typically <0.5%).

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the kneading method, which is effective for laboratory-scale preparations.[7][8][9]

  • Determine the desired molar ratio of the drug to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (1:1) mixture to form a paste.

  • Gradually add the drug powder to the paste while continuously kneading for at least 30-45 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • The resulting powder is the drug-cyclodextrin inclusion complex, which should be readily soluble in PBS.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Strategies cluster_outcome Outcome insoluble This compound in PBS ph_adjust pH Adjustment (e.g., pH 5.0) insoluble->ph_adjust cosolvent Co-solvent (e.g., DMSO) insoluble->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) insoluble->cyclodextrin soluble Soluble Solution for Experiments ph_adjust->soluble cosolvent->soluble cyclodextrin->soluble

Caption: Workflow for solubilizing this compound.

logical_relationship compound This compound piperazine Piperazine Moiety compound->piperazine contains solubility Poor Aqueous Solubility compound->solubility exhibits protonation Protonation (at low pH) piperazine->protonation undergoes increased_solubility Increased Aqueous Solubility protonation->increased_solubility leads to

References

Validation & Comparative

Differentiating Regioisomers of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical regioisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comparative analysis of analytical techniques for confirming the identity of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine and its potential regioisomers, supported by experimental data and detailed protocols.

The synthesis of this compound can potentially yield several regioisomers depending on the positions of the bromo and dimethoxy substituents on the benzyl ring. Distinguishing between these isomers is a significant analytical challenge, as they often exhibit very similar physical and chemical properties. This guide outlines the most effective analytical methodologies for their differentiation, focusing on mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

The Challenge of Regioisomer Differentiation

Regioisomers of this compound share the same molecular weight and elemental composition, leading to identical responses in low-resolution mass spectrometry. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, it often falls short in distinguishing between isomers with subtle structural differences.[1][2][3] Consequently, a multi-technique approach is essential for definitive identification.

Comparative Analysis of Analytical Techniques

A combination of chromatographic separation and spectroscopic analysis is the most robust strategy for identifying the correct regioisomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for separating and identifying volatile and semi-volatile compounds. However, the separation of bromodimethoxybenzylpiperazine regioisomers can be challenging due to their similar boiling points and polarities.

Experimental Protocol: GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: Rxi®-17Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Data Presentation: GC Retention Times

RegioisomerRetention Time (min)
1-(2,3-dimethoxy-4-bromobenzyl)piperazineVaries (requires specific experimental data)
1-(2,4-dimethoxy-5-bromobenzyl)piperazineVaries (requires specific experimental data)
1-(2,5-dimethoxy-4-bromobenzyl)piperazine Varies (requires specific experimental data)
1-(3,4-dimethoxy-5-bromobenzyl)piperazineVaries (requires specific experimental data)
1-(3,5-dimethoxy-4-bromobenzyl)piperazineVaries (requires specific experimental data)

Note: Specific retention times are highly dependent on the exact GC conditions and the specific set of isomers being analyzed. A study successfully resolved seven regioisomeric bromodimethoxy benzyl piperazines using a relatively polar stationary phase.[1][3]

The mass spectra of these regioisomers are often nearly identical, making differentiation by MS alone unreliable.[1][2][3] However, derivatization, such as perfluoroacylation, can sometimes lead to differences in the relative abundance of fragment ions.[1][2]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for distinguishing between regioisomers, as the positions of substituents on the aromatic ring influence the vibrational modes of the molecule, resulting in unique infrared spectra.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Spectrometer: Thermo Nicolet Nexus 470 FT-IR or equivalent.

  • Accessory: Smart Orbit ATR accessory with a diamond crystal.

  • Scan Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Data Presentation: Characteristic IR Absorption Bands

RegioisomerCharacteristic Absorption Bands (cm⁻¹)
1-(2,5-dimethoxy-4-bromobenzyl)piperazineStrong band at 1496 cm⁻¹ and a unique strong band at 1220 cm⁻¹[4]
1-(3,4-dimethoxybenzyl)piperazine isomer1504 cm⁻¹ band and a triplet absorption pattern at 1344/1315/1276 cm⁻¹[4]

Note: The specific absorption bands are highly characteristic of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structure elucidation of organic molecules, including the confirmation of regioisomeric identity. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, can provide unambiguous assignment of the proton and carbon signals, confirming the substitution pattern on the aromatic ring.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Standard pulse programs for ¹H, ¹³C, COSY, and HMBC.

Data Presentation: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H~7.0-7.2s
Aromatic-H~6.8-7.0s
OCH₃~3.8-3.9s
OCH₃~3.7-3.8s
Benzyl-CH₂~3.5-3.6s
Piperazine-CH₂~2.4-2.9m

Note: The exact chemical shifts and multiplicities will depend on the solvent and the specific instrument. The key diagnostic signals are the chemical shifts and coupling patterns of the aromatic protons, which directly indicate the substitution pattern.

Logical Workflow for Isomer Confirmation

The following diagram illustrates a logical workflow for the definitive identification of this compound regioisomers.

G cluster_0 Sample Analysis Workflow start Synthesized Product (Potential Regioisomers) gcms GC-MS Analysis start->gcms Initial Separation & MS Screen ftir FTIR Analysis gcms->ftir Ambiguous MS nmr NMR Analysis ftir->nmr Unique IR Spectrum comparison Compare Data with Reference Spectra/Data nmr->comparison Definitive Structure pass Identity Confirmed: 1-(4-Bromo-2,5- dimethoxybenzyl)piperazine comparison->pass Match fail Identity Not Confirmed: Regioisomer Identified comparison->fail No Match

Caption: Logical workflow for the identification of this compound regioisomers.

Chemical Structures of Potential Regioisomers

The following diagram shows the chemical structure of the target compound and one of its potential regioisomers to highlight the subtle structural differences.

G cluster_target This compound cluster_isomer A Potential Regioisomer node_target node_isomer

Caption: Chemical structures of this compound and a potential regioisomer.

Conclusion

The definitive identification of this compound regioisomers requires a multi-pronged analytical approach. While GC-MS can provide initial separation and mass information, its inability to consistently differentiate isomers based on mass spectra alone necessitates the use of spectroscopic techniques. FTIR provides a rapid and effective method for distinguishing between substitution patterns, while NMR spectroscopy offers the most conclusive evidence for structural elucidation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently confirm the identity of their synthesized compounds, ensuring the integrity of their research and development efforts.

References

A Researcher's Guide to Certified Reference Standards for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the fields of pharmaceutical research, forensic science, and drug development, the accuracy and reliability of analytical measurements are paramount. The use of Certified Reference Standards (CRMs) is fundamental to ensuring the quality and validity of experimental results. This guide provides a comparative overview of commercially available certified reference standards for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (CAS: 1094424-37-9), a notable piperazine derivative.

This document is intended for researchers, analytical scientists, and quality control professionals, offering a side-by-side look at product specifications, supporting analytical methodologies, and a standardized workflow for the application of these critical materials.

Comparative Analysis of Commercial Standards

Several reputable suppliers offer reference standards for this compound, also known as 2C-B-BZP. While a direct, head-to-head experimental comparison published by a third party is not available, a thorough review of product specifications from leading vendors allows for an objective comparison. The following table summarizes key quantitative data, compiled from publicly available product information. Researchers are advised to consult the batch-specific Certificate of Analysis (CoA) for precise figures.[1][2][3][4][5][6]

Table 1: Comparison of this compound Reference Standards

FeatureSupplier A (e.g., LGC Standards)[2]Supplier B (e.g., Cayman Chemical)Supplier C (e.g., ZeptoMetrix)[7]
Product Name This compound2C-B-BZP (hydrochloride)[8]2C-B-BZP hydrochloride[7]
Product Number TRC-B684090[2]14793CHR-2169
CAS Number 1094424-37-9 (Free Base)[2]2748622-68-4 (HCl Salt)[8]Not specified, likely HCl Salt CAS
Format Neat Solid[2]Crystalline Solid[1]100 µg/mL in Methanol[7]
Certified Purity Typically >98% (CoA specific)≥98%100 µg/mL (Certified Concentration)[7]
Uncertainty Stated on CoA (e.g., U=±0.003 mg/ml for solutions)[9]Stated on CoA (e.g., ±0.006 mg/ml for solutions)[5]Stated on CoA
Accreditation ISO 17034 (for many CRMs)[10]ISO 17034 Accredited[1]Single Certification[7]
Method of Analysis HPLC, Mass Spec, NMR (Typical)GC-MS, HPLC (Typical)[11]LC-MS (Typical)[7]
Supplied Documents Certificate of Analysis[2]Certificate of Analysis, SDS[1][4]Certificate of Analysis[7]

Note: This table is a representative summary. All values are subject to batch-to-batch variability and users must refer to the official Certificate of Analysis provided by the supplier for definitive data.

Experimental Protocols: Purity and Identity Confirmation

The definitive identification and purity assessment of this compound and its related compounds are commonly achieved using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.

Detailed Protocol: GC-MS Analysis

This protocol is a representative method for the analysis of piperazine derivatives, based on established analytical literature.[12][13][14][15]

1. Objective: To confirm the identity and assess the purity of a this compound sample using a certified reference standard.

2. Materials and Reagents:

  • Certified Reference Standard (CRM) of this compound
  • Test Sample
  • Methanol (HPLC Grade)
  • (Optional) Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) for improved chromatography of isomers.[15]
  • Helium (99.999% purity)

3. Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm)[12]. A mid-polarity phase like 100% trifluoropropyl methyl polysiloxane can be effective for resolving regioisomers.[15]
  • Mass Spectrometer Detector (operated in Electron Impact (EI) mode)

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the CRM in methanol. Create a working standard of 10 µg/mL by diluting the stock solution with methanol.
  • Sample Solution: Prepare a 10 µg/mL solution of the test sample in methanol.
  • (Optional Derivatization): To a 100 µL aliquot of the standard and sample solutions, add 50 µL of PFPA. Vortex and heat at 70°C for 20 minutes. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of methanol.

5. GC-MS Parameters: [12][14]

  • Injector Temperature: 250°C
  • Injection Volume: 1 µL (Splitless mode)
  • Carrier Gas: Helium at a constant flow of 1 mL/min[12]
  • Oven Program: Initial temperature 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.[12]
  • Transfer Line Temperature: 280°C[12]
  • MS Source Temperature: 230°C
  • Ionization Energy: 70 eV[12]
  • Scan Mode: Full Scan (m/z 50-600) for identification. Selected Ion Monitoring (SIM) for quantification.

6. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the primary peak in the sample chromatogram with those of the certified reference standard. The mass spectra should be nearly identical.[15]
  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Visualizing the Analytical Workflow

A logical workflow is crucial for the correct application of a certified reference standard in the qualification of an unknown sample. The following diagram illustrates this process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Conclusion start Obtain CRM & Unknown Sample prep_std Prepare Standard Solution (e.g., 10 µg/mL) start->prep_std prep_sample Prepare Sample Solution (e.g., 10 µg/mL) start->prep_sample gcms GC-MS Analysis (Acquire Chromatograms & Spectra) prep_std->gcms prep_sample->gcms rt_comp Compare Retention Times gcms->rt_comp ms_comp Compare Mass Spectra gcms->ms_comp purity_calc Calculate Area % Purity gcms->purity_calc decision Do Spectra & RT Match? rt_comp->decision ms_comp->decision pass Identity Confirmed Purity Determined purity_calc->pass decision->pass Yes fail Identity Not Confirmed Further Investigation Needed decision->fail No

References

A Comparative Analysis of the Biological Activities of 2C-B-BZP and TFMPP for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two research chemicals, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The information presented is intended for research and forensic purposes only and is based on available scientific literature.

Overview

2C-B-BZP and TFMPP are both synthetic psychoactive compounds that have been identified as designer drugs. While both are piperazine derivatives, their structural differences lead to distinct pharmacological profiles and biological effects. 2C-B-BZP is a benzylpiperazine analog of the psychedelic phenethylamine 2C-B and is reported to have stimulant effects.[1][2] TFMPP is a phenylpiperazine derivative known to interact with the serotonergic system.[3]

Quantitative Comparison of Biological Activities

Quantitative data for a direct comparison of 2C-B-BZP and TFMPP is limited, particularly for 2C-B-BZP. However, available data for each compound on their primary molecular targets are summarized below.

Table 1: Receptor Binding Affinity (Ki, nM)
Target2C-B-BZPTFMPP
5-HT₁ₐ ReceptorNo data available288–1,950 nM[3]
5-HT₁ₑ ReceptorNo data available30–132 nM[3]
5-HT₁ₒ ReceptorNo data available282 nM[3]
5-HT₂ₐ ReceptorNot expected to activate due to incorrect binding group positioning[1]160–269 nM[3]
5-HT₂ₒ ReceptorNo data available62 nM[3]
Serotonin Transporter (SERT)No data available121 nM (EC₅₀)[3]

Note: Lower Ki values indicate higher binding affinity. EC₅₀ represents the concentration of a drug that gives half-maximal response.

Table 2: In Vivo Behavioral Effects
Behavioral Assay2C-B-BZPTFMPP
Stimulant EffectsProduces stimulant effects lasting 3-6 hours[1][2]Produces dextroamphetamine-like stimulant effects in humans[3]
Psychedelic/Hallucinogenic EffectsDoes not produce psychedelic effects[1]Produces head-twitch response in rodents, predictive of hallucinogenic effects.[3] Mild psychedelic effects reported in humans.[4]
Drug DiscriminationThe phenylpiperazine homologue (2C-B-PP) does not substitute for TFMPP in rats.[1]Fails to fully substitute for methamphetamine, cocaine, MDMA, or DOM in rats.[5]

Signaling Pathways

TFMPP and Serotonin Receptor Signaling

TFMPP primarily acts as a serotonin receptor agonist. Its binding to various 5-HT receptors initiates intracellular signaling cascades. For example, activation of 5-HT₂ₐ and 5-HT₂ₒ receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC), initiating the phosphoinositide signaling pathway.

TFMPP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP TFMPP Receptor 5-HT Receptor (e.g., 5-HT₂ₐ/₂ₒ) TFMPP->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of TFMPP via Gq-coupled serotonin receptors.

Postulated Signaling for 2C-B-BZP's Stimulant Effects

While the precise mechanisms of 2C-B-BZP are not well-defined, its stimulant effects are suggested to be similar to benzylpiperazine (BZP). BZP acts as a dopamine and norepinephrine releasing agent.[6] A simplified, hypothetical pathway for a dopamine-releasing agent is depicted below.

BZP_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP_analog 2C-B-BZP (hypothetical) DAT Dopamine Transporter (DAT) BZP_analog->DAT Interacts with Vesicle Dopamine Vesicle DAT->Vesicle Reverses flow Dopamine_pre Dopamine Vesicle->Dopamine_pre Releases Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Efflux D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling D_Receptor->Postsynaptic_Signal Activates

Caption: Hypothetical dopamine release pathway for a BZP-like stimulant.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often not fully available in the public domain. However, based on standard laboratory procedures, the following outlines the general methodologies used in such research.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of a test compound (e.g., TFMPP) for a specific receptor (e.g., 5-HT₂ₐ).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand with known high affinity for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Test compound (e.g., TFMPP) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition binding curve.

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity on filters C->D E Calculate specific binding and determine IC₅₀ D->E F Convert IC₅₀ to Ki using Cheng-Prusoff equation E->F

Caption: Workflow for a radioligand receptor binding assay.

Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral model used to assess the potential hallucinogenic-like effects of a compound, primarily mediated by 5-HT₂ₐ receptor activation.[7]

Objective: To determine if a test compound induces HTR in mice or rats.

Materials:

  • Male mice or rats.

  • Test compound (e.g., TFMPP) and vehicle control.

  • Observation chambers.

  • Video recording equipment (optional).

Procedure:

  • Acclimate the animals to the observation chambers.

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

  • Place the animals back into the observation chambers.

  • Observe and count the number of rapid, side-to-side head movements (head twitches) for a defined period (e.g., 30-60 minutes).

  • Compare the number of head twitches in the test compound group to the vehicle control group. A significant increase in HTR suggests 5-HT₂ₐ receptor agonist activity.

Drug Discrimination Study in Rats

This behavioral assay is used to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse.

Objective: To determine if a test compound (e.g., 2C-B-PP) produces discriminative stimulus effects similar to a known drug (e.g., TFMPP).

Materials:

  • Rats trained to discriminate a specific drug from vehicle.

  • Operant conditioning chambers equipped with two levers and a food reward dispenser.

  • Training drug (e.g., TFMPP) and vehicle.

  • Test compound (e.g., 2C-B-PP) at various doses.

Procedure:

  • Training Phase: Train rats to press one lever for a food reward after administration of the training drug and a second lever for the same reward after administration of the vehicle.

  • Testing Phase: Once the rats have learned the discrimination, administer a dose of the test compound and place them in the operant chamber.

  • Record the number of presses on each lever.

  • Data Analysis: If the rats predominantly press the drug-associated lever, the test compound is said to "fully substitute" for the training drug, suggesting similar subjective effects. If they press the vehicle-associated lever, there is "no substitution." "Partial substitution" occurs when responding is intermediate.

Conclusion

The available data indicates that 2C-B-BZP and TFMPP possess distinct biological activity profiles. TFMPP is a serotonin receptor agonist with a known affinity for multiple 5-HT receptor subtypes and demonstrates effects consistent with both stimulant and hallucinogenic properties. In contrast, 2C-B-BZP is primarily characterized as a stimulant, with its mechanism of action likely differing from that of classic psychedelics, and it is not expected to activate the 5-HT₂ₐ receptor.

For researchers in drug development and pharmacology, this comparison highlights the significant impact of subtle structural modifications on the biological activity of piperazine derivatives. Further in-depth studies, particularly quantitative in vitro and in vivo characterization of 2C-B-BZP, are necessary to fully elucidate its pharmacological profile and to enable a more direct and comprehensive comparison with TFMPP.

References

A Researcher's Guide to Differentiating 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine and its Phenylpiperazine Homologue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a detailed comparison of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine and its direct phenylpiperazine homologue, 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine. Understanding the subtle yet critical differences in their structure, synthesis, and spectral properties is essential for accurate research and development.

Structural and Synthetic Distinctions

The primary structural difference between these two compounds lies in the linkage between the substituted aromatic ring and the piperazine moiety. The benzylpiperazine derivative contains a methylene (-CH2-) bridge, while the phenylpiperazine features a direct bond between the aromatic ring and a piperazine nitrogen. This seemingly minor variation has significant implications for their synthesis and analytical profiles.

Structural_Comparison cluster_benzyl This compound cluster_phenyl 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine cluster_key_difference Key Differentiating Feature benzyl_structure benzyl_structure benzyl_key Benzylic -CH2- Bridge phenyl_structure phenyl_structure phenyl_key Direct Ar-N Bond Synthetic_Pathways cluster_benzyl This compound Synthesis cluster_phenyl 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine Synthesis start_benzyl 4-Bromo-2,5-dimethoxybenzaldehyde + Piperazine step1_benzyl Reductive Amination (e.g., with NaBH(OAc)3 or NaBH3CN) start_benzyl->step1_benzyl product_benzyl This compound step1_benzyl->product_benzyl start_phenyl 1-(2,5-Dimethoxyphenyl)piperazine step1_phenyl Bromination (e.g., with Br2 in Acetic Acid) start_phenyl->step1_phenyl product_phenyl 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine step1_phenyl->product_phenyl Differentiation_Workflow start Unknown Sample (Benzyl or Phenyl Homologue) nmr Perform ¹H NMR Spectroscopy start->nmr decision_nmr Benzylic -CH2- signal (~3.5-3.7 ppm) present? nmr->decision_nmr benzyl_id Identified as: This compound decision_nmr->benzyl_id  Yes phenyl_id Likely: 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine decision_nmr->phenyl_id No   confirm_gcms Confirm with GC-MS and/or FTIR phenyl_id->confirm_gcms final_phenyl_id Confirmed as: 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine confirm_gcms->final_phenyl_id

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, a compound that requires careful management due to its chemical properties as a brominated aromatic and a piperazine derivative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1][3][4]

Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommendation is to dispose of the compound through an approved hazardous waste disposal plant.[1][3] Do not flush the material down the drain or dispose of it with regular laboratory trash.[1][5]

Based on the disposal methods for structurally related compounds, the following options should be considered in consultation with your institution's environmental health and safety (EHS) office.

Summary of Disposal Methods

Disposal MethodDescriptionApplicability
Incineration High-temperature destruction in a licensed hazardous waste facility. This is often the preferred method for complex organic molecules.Suitable for this compound. The facility must be equipped with scrubbers to handle potential acid gas formation from bromine.
Chemical Neutralization Treatment with a reducing agent to convert the brominated compound to a less hazardous form.This method should only be attempted by trained personnel with a validated protocol. Common reducing agents for brominated compounds include sodium bisulfite or sodium thiosulfate.[6]
Landfill Disposal in a designated hazardous waste landfill.This is a less preferred method and should only be used if other options are not available and if permitted by regulations. The waste must be properly packaged and labeled.

Experimental Protocol: General Guidance for Neutralization of Brominated Aromatic Compounds

While a specific protocol for this compound is not available, a general approach for the neutralization of brominated compounds using a reducing agent can be adapted. This procedure should be tested on a small scale before being applied to larger quantities.

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound in an appropriate organic solvent.

  • Reaction: Slowly add a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to the dissolved compound with constant stirring. The reaction may be exothermic, so careful control of the addition rate and temperature is necessary.

  • Monitoring: Monitor the reaction to completion using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure the complete destruction of the starting material.

  • Workup: Once the reaction is complete, the resulting mixture should be neutralized and then disposed of as aqueous waste, in accordance with institutional guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound A Identify Waste This compound B Consult Institutional EHS Guidelines A->B C Is On-Site Neutralization Permitted and Feasible? B->C D Perform Small-Scale Neutralization Test C->D Yes G Package for Hazardous Waste Disposal C->G No E Successful? D->E F Proceed with Bulk Neutralization E->F Yes E->G No I Dispose of Neutralized Waste F->I H Dispose via Approved Waste Vendor (Incineration or Landfill) G->H

Disposal decision workflow for chemical waste.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.